molecular formula C7H9NO3 B043809 4-Hydroxy-2,3-dimethoxypyridine CAS No. 123631-83-4

4-Hydroxy-2,3-dimethoxypyridine

Cat. No.: B043809
CAS No.: 123631-83-4
M. Wt: 155.15 g/mol
InChI Key: SZIDKNSBVIZOLV-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dimethoxypyridine is a highly valuable and versatile heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a multifunctional pyridine core, where the strategic placement of the hydroxy group at the 4-position and methoxy groups at the 2- and 3-positions creates a sophisticated synthon with unique electronic properties and regioselective reactivity. Its primary research value lies in its application as a key precursor for the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and ligand design.

Properties

IUPAC Name

2,3-dimethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIDKNSBVIZOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445961
Record name 2,3-Dimethoxypyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123631-83-4
Record name 2,3-Dimethoxypyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Hydroxy-2,3-dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-Hydroxy-2,3-dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this guide details a feasible, two-step approach commencing from the commercially available 2,3-dimethoxypyridine. The proposed synthesis involves an initial N-oxidation of the pyridine ring, followed by a Boekelheide-type rearrangement to introduce the hydroxyl group at the 4-position. This document provides detailed, theoretical experimental protocols, structured data tables for quantitative analysis, and visual diagrams of the synthetic pathway and experimental workflow to aid researchers in the practical execution of this synthesis.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutic agents due to their versatile chemical properties and ability to interact with a wide range of biological targets. The specific substitution pattern of this compound makes it a valuable scaffold for further chemical elaboration in drug discovery programs. The electron-donating methoxy groups and the nucleophilic hydroxyl group offer multiple points for chemical modification, enabling the exploration of structure-activity relationships. This guide provides a comprehensive, albeit theoretical, framework for the synthesis of this important molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 2,3-dimethoxypyridine. The initial step is the N-oxidation of the pyridine nitrogen, which activates the pyridine ring for subsequent functionalization. The second step involves a rearrangement of the resulting N-oxide to introduce a hydroxyl group at the 4-position.

Synthesis_Pathway Start 2,3-Dimethoxypyridine Intermediate 2,3-Dimethoxypyridine-N-oxide Start->Intermediate H₂O₂ / CH₃COOH Product This compound Intermediate->Product 1. (CF₃CO)₂O 2. H₂O, H⁺

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis. The values are based on typical yields and reagent stoichiometry for analogous reactions found in the literature.

StepReactionStarting Material (SM)Key ReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1N-Oxidation2,3-DimethoxypyridineHydrogen Peroxide (30%), Acetic Acid-70-803-52,3-Dimethoxypyridine-N-oxide~90
2Boekelheide Rearrangement2,3-Dimethoxypyridine-N-oxide1. Trifluoroacetic Anhydride2. Water, AcidDichloromethane0 to rt2-4This compound~75

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxypyridine-N-oxide

This procedure is based on standard methods for the N-oxidation of pyridines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxypyridine (1.0 eq).

  • Reagent Addition: To the stirred starting material, add glacial acetic acid (5.0 eq). Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the mixture. The addition should be done cautiously to control the initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethoxypyridine-N-oxide. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure is based on the Boekelheide rearrangement, a common method for the synthesis of 4-hydroxypyridines from their corresponding N-oxides.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxypyridine-N-oxide (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the intermediate acetate/trifluoroacetate ester by TLC.

  • Hydrolysis: Upon completion of the rearrangement, carefully add water and a catalytic amount of a strong acid (e.g., HCl). Stir the mixture vigorously at room temperature for 1-2 hours to hydrolyze the ester intermediate.

  • Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Rearrangement & Hydrolysis s1_start Start with 2,3-Dimethoxypyridine s1_reagents Add H₂O₂ and Acetic Acid s1_start->s1_reagents s1_react Heat at 70-80°C s1_reagents->s1_react s1_workup Aqueous Work-up and Extraction s1_react->s1_workup s1_product Isolate 2,3-Dimethoxypyridine-N-oxide s1_workup->s1_product s2_start Start with N-oxide s1_product->s2_start s2_reagents Add (CF₃CO)₂O in CH₂Cl₂ s2_start->s2_reagents s2_react Stir at RT s2_reagents->s2_react s2_hydrolysis Acidic Hydrolysis s2_react->s2_hydrolysis s2_workup Aqueous Work-up and Extraction s2_hydrolysis->s2_workup s2_purification Purification (Chromatography/Recrystallization) s2_workup->s2_purification s2_product Obtain this compound s2_purification->s2_product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, pathway for the synthesis of this compound. The proposed two-step route, involving N-oxidation followed by a Boekelheide rearrangement, is based on well-established chemical transformations for pyridine derivatives. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to access this important chemical entity. It is recommended that small-scale trial reactions are conducted to optimize the conditions for this specific substrate.

Spectroscopic Profile of 4-Hydroxy-2,3-dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Hydroxy-2,3-dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are derived from established principles and analysis of data from structurally analogous compounds. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, serving as a practical resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and correlation with known spectroscopic data of related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] The predicted proton (¹H) and carbon-13 (¹³C) NMR data are presented below. Predictions are based on established chemical shift increments for substituents on a pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Doublet1HH-6
~6.5Doublet1HH-5
~5.5-6.5Broad Singlet1HAr-OH
~3.9Singlet3HOCH₃ (at C-3)
~3.8Singlet3HOCH₃ (at C-2)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160C-4
~155C-2
~140C-6
~135C-3
~105C-5
~56OCH₃ (at C-3)
~54OCH₃ (at C-2)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, -OCH₃)
1600-1580StrongC=C/C=N stretch (pyridine ring)
1500-1450StrongC=C/C=N stretch (pyridine ring)
1275-1200StrongC-O stretch (aryl ether)
1100-1000StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3] The predicted mass spectral data for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
155Molecular ion [M]⁺
140[M - CH₃]⁺
125[M - 2CH₃]⁺ or [M - CH₂O]⁺
112[M - CH₃ - CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Insert the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

  • ¹³C NMR Acquisition :

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A longer acquisition time is typically required due to the low natural abundance of ¹³C. This may involve a larger number of scans and a longer relaxation delay.

  • Data Processing :

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Apply phase correction and baseline correction to the spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy[4]
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition :

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)[5]
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[4]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[4]

  • Sample Introduction :

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization :

    • Utilize an appropriate ionization technique. For a molecule like this compound, Electrospray Ionization (ESI) or Electron Impact (EI) would be suitable.

    • In EI, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[5]

  • Mass Analysis and Detection :

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure of this compound data_analysis->final_structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Enigmatic Compound: 4-Hydroxy-2,3-dimethoxypyridine - A Search for Data

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY – December 24, 2025 – Despite significant interest in the therapeutic potential of substituted pyridine scaffolds, a comprehensive search of chemical and scientific literature reveals a notable absence of information on 4-Hydroxy-2,3-dimethoxypyridine . This particular arrangement of functional groups on a pyridine ring does not appear to be a well-characterized or commercially available compound, precluding the compilation of an in-depth technical guide at this time.

Researchers, scientists, and drug development professionals often seek detailed information on novel chemical entities. Such a guide would typically include a Chemical Abstracts Service (CAS) number for unambiguous identification, detailed physicochemical properties, established experimental protocols for its synthesis and analysis, and data on its biological activity, including any known interactions with signaling pathways.

However, extensive searches have failed to locate a registered CAS number for this compound. Furthermore, there is a lack of published scientific literature detailing its synthesis, characterization (such as NMR, IR, or mass spectrometry data), or evaluation of its biological effects. While numerous studies exist for other substituted pyridines, including various hydroxypyridines and dimethoxypyridines, the specific isomeric configuration of this compound remains undocumented in the public domain.

This information gap means that crucial quantitative data required for a technical whitepaper, such as melting point, boiling point, solubility, and spectral data, is unavailable. Consequently, the creation of structured data tables for comparative analysis is not feasible.

Moreover, the absence of experimental studies renders it impossible to provide detailed methodologies for its synthesis or use in biological assays. Any representation of its potential role in signaling pathways or other logical relationships would be purely speculative and without a factual basis.

The scientific community's exploration of pyridine derivatives continues to yield compounds with significant biological activities, ranging from anti-cancer to anti-neurodegenerative properties. The unique electronic and steric properties imparted by the hydroxyl and methoxy groups on the pyridine ring could theoretically endow this compound with interesting pharmacological characteristics. However, until foundational research is conducted and published, its potential remains a matter of scientific curiosity.

For researchers interested in this specific molecule, the path forward would involve de novo synthesis and comprehensive characterization. Such a pioneering effort would be the first step towards understanding the properties and potential applications of this novel compound. At present, any party seeking to work with this compound would need to undertake this foundational research independently.

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This technical guide outlines the comprehensive process for the structure elucidation of 4-Hydroxy-2,3-dimethoxypyridine, a substituted pyridine of interest in medicinal chemistry. While specific experimental data for this exact compound is not publicly available, this document provides a robust framework for its characterization. The guide details the expected spectroscopic data based on analogous compounds, outlines the necessary experimental protocols, and visually represents the logical workflow and key analytical correlations required for unambiguous structure confirmation.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their biological activity is intrinsically linked to the nature and position of substituents on the pyridine ring. Therefore, the unequivocal confirmation of their chemical structure is a prerequisite for any further development. This guide focuses on the analytical journey to elucidate the structure of this compound, detailing the synergistic application of modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound, extrapolated from known data of structurally similar compounds. This data serves as a benchmark for the analysis of an experimental sample.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d, J ≈ 5 Hz1HH-6
~6.80d, J ≈ 5 Hz1HH-5
~5.50 (broad)s1H4-OH
~4.00s3H2-OCH₃
~3.90s3H3-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160C-4
~150C-2
~145C-6
~135C-3
~110C-5
~602-OCH₃
~563-OCH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)MediumO-H stretch (hydroxyl)
3100-3000WeakC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1600-1550StrongC=C and C=N stretching
1250-1000StrongC-O stretch (methoxy)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
[M+H]⁺Molecular ion peak
[M-CH₃]⁺Loss of a methyl group
[M-OCH₃]⁺Loss of a methoxy group

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 125 MHz spectrometer. Utilize proton decoupling. Key parameters include a 45° pulse width, a relaxation delay of 5 seconds, and 1024 scans.

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra to establish proton-proton and proton-carbon correlations. For HMBC, optimize for a long-range coupling constant of 8 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Use Electrospray Ionization (ESI) in positive ion mode. Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow for structure elucidation and the key spectroscopic correlations.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR cluster_conclusion Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR NMR Spectroscopy Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC H_NMR->Data_Integration C_NMR->Data_Integration COSY->Data_Integration HSQC->Data_Integration HMBC->Data_Integration Structure_Confirmed Structure of this compound Confirmed Data_Integration->Structure_Confirmed

Figure 1: General workflow for the structure elucidation of a novel compound.

NMR_Correlations cluster_structure This compound cluster_correlations Key 2D NMR Correlations mol H5 H-5 C4 C-4 H5->C4 HMBC C5 C-5 H5->C5 HSQC C6 C-6 H5->C6 HMBC H6 H-6 C2 C-2 H6->C2 HMBC H6->C4 HMBC H6->C5 COSY H6->C6 HSQC OCH3_2 2-OCH3 OCH3_2->C2 HMBC C_OCH3_2 C (2-OCH3) OCH3_2->C_OCH3_2 HSQC OCH3_3 3-OCH3 C3 C-3 OCH3_3->C3 HMBC C_OCH3_3 C (3-OCH3) OCH3_3->C_OCH3_3 HSQC

Figure 2: Key hypothetical 2D NMR correlations for structure confirmation.

Conclusion

The structure elucidation of a novel compound such as this compound is a systematic process that relies on the careful acquisition and interpretation of a suite of spectroscopic data. By combining the molecular weight information from mass spectrometry, the identification of functional groups from infrared spectroscopy, and the detailed connectivity map provided by one- and two-dimensional nuclear magnetic resonance spectroscopy, the unambiguous assignment of the molecular structure can be achieved. This guide provides the necessary framework and expected data for researchers to confidently undertake the synthesis and characterization of this and other related substituted pyridines. The rigorous application of these analytical techniques is fundamental to advancing drug discovery and development programs.

A Theoretical and Computational Investigation of 4-Hydroxy-2,3-dimethoxypyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a theoretical and computational analysis of 4-Hydroxy-2,3-dimethoxypyridine. Due to the limited availability of direct experimental data for this specific compound, the information herein is derived from predictive models and comparative analysis of structurally related molecules. This whitepaper is intended for researchers, scientists, and drug development professionals as a guide for potential future experimental work.

Introduction

The pyridine scaffold is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a privileged structure in medicinal chemistry. This technical guide provides a comprehensive theoretical overview of a specific polysubstituted pyridine, this compound.

Given the absence of extensive experimental data in the public domain for this particular molecule, this whitepaper leverages computational chemistry and data from analogous compounds to predict its structural, spectroscopic, and reactive properties. The aim is to provide a foundational understanding that can guide future synthesis, characterization, and evaluation of this compound for potential applications.

Molecular Structure and Tautomerism

This compound (Molecular Formula: C₇H₉NO₃, Molecular Weight: 155.15 g/mol ) is expected to exist in equilibrium between its 4-hydroxy and 4-pyridone tautomeric forms. In the gas phase and nonpolar solvents, the hydroxy form may be more prevalent, while in polar solvents and the solid state, the pyridone form is likely to dominate, a common characteristic of hydroxypyridines.[2]

tautomerism cluster_0 This compound cluster_1 2,3-Dimethoxy-1H-pyridin-4-one mol1 mol1 mol2 mol2 mol1->mol2

Caption: Tautomeric equilibrium of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 1 and 2, respectively. These predictions are based on the analysis of substituent effects and correlation with data for structurally related compounds such as 2,3-dimethoxypyridine and 4-hydroxypyridine. Online prediction tools were also used to supplement these estimations.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.7Doublet1HH-6 (Pyridine ring)
~6.5 - 6.7Doublet1HH-5 (Pyridine ring)
~3.9 - 4.1Singlet3H2-OCH₃
~3.8 - 4.0Singlet3H3-OCH₃
~9.0 - 11.0Broad Singlet1H4-OH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160 - 165C-4
~150 - 155C-2
~140 - 145C-6
~135 - 140C-3
~105 - 110C-5
~55 - 602-OCH₃
~54 - 593-OCH₃
Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are summarized in Table 3. The presence of both hydroxyl and methoxy groups, as well as the pyridine ring, will give rise to a distinct IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (H-bonded)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methoxy)
~1640StrongC=O stretch (pyridone tautomer)
1600 - 1450Strong to MediumC=C and C=N ring stretching
1250 - 1200StrongAsymmetric C-O-C stretch (aryl ether)
1050 - 1000StrongSymmetric C-O-C stretch (aryl ether)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 155. The predicted major fragment ions are listed in Table 4. Fragmentation is likely to occur through the loss of methyl radicals from the methoxy groups and the loss of CO from the pyridone tautomer.[8][9]

Table 4: Predicted Major Fragment Ions in EI-MS

m/zProposed Fragment
155[M]⁺˙
140[M - CH₃]⁺
125[M - 2CH₃]⁺ or [M - CH₂O]⁺
112[M - CH₃ - CO]⁺
97[M - 2CH₃ - CO]⁺

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound could involve a multi-step process starting from commercially available pyridine derivatives. The following is a proposed synthetic pathway.[1][10]

synthesis_pathway Start 2,3-Dichloropyridine Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2,3-Dichloro-4-nitropyridine Step1->Intermediate1 Step2 Methoxylation (NaOMe, MeOH) Intermediate1->Step2 Intermediate2 2,3-Dimethoxy-4-nitropyridine Step2->Intermediate2 Step3 Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Intermediate3 4-Amino-2,3-dimethoxypyridine Step3->Intermediate3 Step4 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,3-Dichloropyridine To a stirred solution of 2,3-dichloropyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2,3-dichloro-4-nitropyridine.

Step 2: Methoxylation of 2,3-Dichloro-4-nitropyridine A solution of sodium methoxide in methanol is prepared. To this solution, 2,3-dichloro-4-nitropyridine is added, and the mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give 2,3-dimethoxy-4-nitropyridine.

Step 3: Reduction of 2,3-Dimethoxy-4-nitropyridine 2,3-Dimethoxy-4-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to yield 4-amino-2,3-dimethoxypyridine.

Step 4: Diazotization and Hydrolysis of 4-Amino-2,3-dimethoxypyridine 4-Amino-2,3-dimethoxypyridine is dissolved in aqueous sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt. After cooling, the solution is neutralized, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. A typical computational approach for this compound would involve geometry optimization and frequency calculations using a functional such as B3LYP with a 6-31G* or larger basis set.[11][12][13]

dft_workflow Input Initial Molecular Structure Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Verification Verify Minimum Energy (No imaginary frequencies) Frequency->Verification Properties Calculate Properties: - Bond lengths/angles - HOMO/LUMO - MEP - Vibrational Frequencies Verification->Properties If minimum

Caption: Workflow for DFT calculations on this compound.

Table 5: Predicted Geometric Parameters (Optimized Structure)

ParameterPredicted Value
C2-N1 Bond Length~1.34 Å
C6-N1 Bond Length~1.35 Å
C4-O Bond Length~1.36 Å
C2-O (methoxy) Bond Length~1.37 Å
C3-O (methoxy) Bond Length~1.38 Å
C2-N1-C6 Bond Angle~118°
C3-C4-C5 Bond Angle~119°

Predicted Crystal Structure and X-ray Crystallography Protocol

Based on the crystal structures of similar substituted pyridines, this compound is predicted to crystallize in a common space group for small organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing is expected to be dominated by hydrogen bonding involving the 4-hydroxyl group, potentially forming chains or dimers.

General Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find conditions that yield high-quality crystals.[14][15][16]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.[17][18]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Potential Biological Activity

Many substituted hydroxypyridone derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[8][19] The presence of the hydroxypyridine core, along with the methoxy substituents, suggests that this compound could also possess interesting pharmacological properties.

signaling_pathway Compound This compound Target Bacterial Enzyme (e.g., DNA Gyrase) Compound->Target Binds to Process Inhibition of DNA Replication Target->Process Leads to Outcome Bacteriostatic or Bactericidal Effect Process->Outcome

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocol for In Vitro Antimicrobial Assay (MIC Determination)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution of the Compound: A series of twofold dilutions of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This technical whitepaper has presented a comprehensive theoretical and computational profile of this compound. While direct experimental data remains scarce, the predictions based on analogous compounds and computational methods provide a solid foundation for future research. The predicted spectroscopic data and proposed synthetic route offer a starting point for the chemical characterization of this molecule. Furthermore, the potential for biological activity, inferred from related structures, suggests that this compound may be a valuable target for further investigation in the fields of medicinal chemistry and drug discovery. Experimental validation of the predictions made in this guide is highly encouraged to fully elucidate the properties and potential of this novel pyridine derivative.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical characteristics of 4-Hydroxy-2,3-dimethoxypyridine. Due to a lack of extensive experimental data for this specific compound in publicly accessible literature, this document presents a combination of predicted properties based on related chemical structures and detailed, standardized experimental protocols for their empirical determination. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridine derivatives. The document outlines methodologies for determining key physical parameters and includes a general workflow for the characterization of such compounds.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific combination of a hydroxyl group and two methoxy groups on the pyridine core suggests that this molecule may exhibit unique electronic and solubility properties, making it a compound of interest for further investigation. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy groups are hydrogen bond acceptors. These features can significantly influence the compound's melting point, boiling point, solubility, and interactions with biological targets. Given the limited availability of direct experimental data, this guide provides a predictive overview and the necessary experimental frameworks for the characterization of this compound.

Predicted Physical and Chemical Properties

The following table summarizes the predicted physical and chemical properties of this compound. These values are estimations based on the properties of structurally similar compounds such as 2,3-dimethoxypyridine, 4-hydroxypyridine, and other methoxy- and hydroxy-substituted pyridines. Experimental verification is essential for confirming these characteristics.

PropertyPredicted ValueNotes
Molecular Formula C₇H₉NO₃-
Molecular Weight 155.15 g/mol -
Appearance White to off-white crystalline solidBased on similar substituted pyridines.
Melting Point 130-150 °CHydroxypyridines often have relatively high melting points due to hydrogen bonding.[1]
Boiling Point > 300 °C (decomposes)High boiling point expected due to polarity and hydrogen bonding. Decomposition at high temperatures is common for such compounds.
pKa ~4-5 (for the pyridine nitrogen) and ~9-10 (for the hydroxyl group)The electron-donating methoxy groups would slightly increase the basicity of the pyridine nitrogen compared to pyridine itself. The hydroxyl group's acidity would be similar to that of other hydroxypyridines.
Solubility Soluble in polar organic solvents (e.g., DMSO, methanol, ethanol). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane).The presence of both polar (hydroxyl, methoxy) and nonpolar (pyridine ring) moieties suggests moderate solubility in a range of solvents.

Experimental Protocols for Physical Characterization

The following sections detail the standardized experimental procedures for determining the physical characteristics of a novel compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus: A calibrated melting point apparatus is used.[3]

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[3] A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5][6]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) is typically added as an internal standard.[7]

  • ¹H NMR Spectroscopy: A proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments (chemical shift), and their neighboring protons (spin-spin splitting).

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is obtained to identify the number of unique carbon atoms in the molecule.

  • Data Analysis: The chemical shifts (δ), integration values, and coupling constants (J) are analyzed to confirm the proposed structure.[8]

IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]

Methodology:

  • Sample Preparation: For a solid sample, a small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11]

  • Procedure: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are correlated with specific functional groups. For this compound, characteristic peaks would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C and C=N stretches of the pyridine ring (~1400-1600 cm⁻¹), and C-O stretches of the methoxy and hydroxyl groups (~1000-1300 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[14]

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or electron impact (EI).[15]

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The molecular ion peak (M⁺) will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[12]

Workflow for Characterization of a Novel Pyridine Derivative

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyridine derivative like this compound.

G Workflow for Synthesis and Characterization of a Novel Pyridine Derivative cluster_synthesis Synthesis and Purification cluster_further_studies Further Studies Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group Analysis MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Solubility Solubility Testing Purification->Solubility Chemical_Reactivity Chemical Reactivity Studies NMR->Chemical_Reactivity IR->Chemical_Reactivity Biological_Activity Biological Activity Screening MS->Biological_Activity

Caption: A logical workflow for the synthesis and characterization of a novel pyridine derivative.

Conclusion

While direct experimental data for this compound is currently scarce, this technical guide provides a robust framework for its characterization. The predicted physical properties offer a starting point for experimental design, and the detailed protocols for melting point determination and spectroscopic analysis (NMR, IR, and MS) outline the necessary steps for empirical verification and structural confirmation. The provided workflow serves as a general roadmap for the systematic investigation of novel pyridine derivatives. This information is intended to empower researchers, scientists, and drug development professionals in their exploration of this and other new chemical entities.

References

An In-depth Technical Guide on the Solubility of 4-Hydroxy-2,3-dimethoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-2,3-dimethoxypyridine. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and general principles of chemical solubility. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate critical data for applications in drug discovery, process chemistry, and formulation development.

Introduction to this compound

This compound is a substituted pyridine derivative. The physicochemical properties of this molecule are dictated by the interplay of its key structural features: the aromatic pyridine ring, a hydroxyl group, and two methoxy groups. The pyridine ring provides a certain degree of aromatic character and is a weak base. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing its interaction with protic solvents. The methoxy groups are polar ether linkages that can act as hydrogen bond acceptors. Understanding the solubility of this compound is fundamental for its synthesis, purification, and formulation into potential therapeutic agents.

Predicted Solubility Profile

While specific experimental data is not available in the literature, a qualitative prediction of the solubility of this compound in common organic solvents can be inferred from its structure based on the "like dissolves like" principle. The presence of the polar hydroxyl and methoxy groups suggests that the compound will exhibit favorable solubility in polar solvents. Conversely, its solubility is expected to be limited in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent.
WaterModerate to HighThe ability to form hydrogen bonds with water is significant, though the organic backbone may limit very high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many polar organic molecules.[1]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of polar compounds.
AcetoneModerateAcetone's polarity allows for good interaction with the polar groups of the solute.
AcetonitrileModerateA polar aprotic solvent that should effectively solvate the molecule.
Moderately Polar Ethyl AcetateModerate to LowThe ester functionality of ethyl acetate can interact with the polar groups, but the overall polarity is lower.[1]
Dichloromethane (DCM)Moderate to LowDCM is a good solvent for many organic compounds but has limited ability to form strong hydrogen bonds.
Non-Polar TolueneLowThe aromatic nature of toluene may offer some interaction with the pyridine ring, but the polar groups will limit solubility.
HexaneVery LowAs a non-polar aliphatic hydrocarbon, hexane will not effectively solvate the polar functional groups of the molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered saturated solution samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • For UV-Vis analysis, a calibration curve is generated by plotting absorbance at a specific wavelength against concentration.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the filtered saturated sample.

    • The calculated concentration represents the solubility of the compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D Shake-Flask Method E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G I Analyze standards and sample (HPLC/UV-Vis) G->I H Prepare standard solutions H->I K Determine concentration from calibration curve I->K J Construct calibration curve L Report solubility (mg/mL or mol/L) K->L

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding specific signaling pathways directly modulated by this compound or logical relationships pertaining to its solubility. The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and subsequent interaction with biological targets, but it does not in itself define a signaling pathway.

Conclusion

While quantitative solubility data for this compound is not currently documented in public literature, its molecular structure suggests a favorable solubility profile in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating this critical data. The application of standardized methods like the shake-flask technique will ensure the generation of high-quality, reproducible results essential for advancing research and development activities involving this compound.

References

Potential Biological Activity of 4-Hydroxy-2,3-dimethoxypyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential biological activities of 4-Hydroxy-2,3-dimethoxypyridine. As of the date of this publication, there is limited direct experimental data available in the public domain for this specific compound. The insights and hypotheses presented herein are extrapolated from a comprehensive review of structurally related pyridine derivatives. All experimental protocols and quantitative data are provided as representative examples from studies on analogous compounds and should be adapted and validated for this compound.

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The subject of this whitepaper, this compound, combines several key pharmacophoric features that suggest a rich potential for biological activity. The presence of methoxy groups on the pyridine ring is frequently associated with the inhibition of key cellular signaling pathways, notably the PI3K/mTOR pathway, which is implicated in cancer and other proliferative disorders. The 4-hydroxy group, on the other hand, can confer antioxidant properties, act as a hydrogen bond donor in receptor-ligand interactions, and is a feature in compounds with antimicrobial and antitubercular activities. This document will explore these potential activities, providing a theoretical framework and practical methodologies for the investigation of this promising, yet underexplored, molecule.

Hypothesized Biological Activities

Based on the analysis of structurally similar compounds, the following biological activities are hypothesized for this compound:

  • Anticancer Activity: Primarily through the inhibition of the PI3K/mTOR signaling pathway. The methoxypyridine core is a key feature in a number of potent PI3K/mTOR inhibitors.

  • Antimicrobial Activity: The 4-hydroxypyridine moiety is present in compounds with known antibacterial and antifungal properties.

  • Antitubercular Activity: Derivatives of 4-hydroxy-2-pyridones have been identified as a novel class of agents against Mycobacterium tuberculosis.

  • Antioxidant Activity: The hydroxyl group on the pyridine ring may impart free radical scavenging capabilities.

Data Presentation: Biological Activities of Structurally Related Pyridine Derivatives

The following tables summarize quantitative data for compounds structurally related to this compound. This data is intended to provide a comparative context for potential potency.

Table 1: PI3K/mTOR Inhibitory Activity of Methoxypyridine Derivatives

Compound ClassTarget(s)IC50 (nM)Cell Line(s)Reference
Sulfonamide methoxypyridinePI3Kα0.22HCT-116[1]
Sulfonamide methoxypyridinemTOR23HCT-116[1]
PyridopyrimidinonePI3K/mTOR-PC-3M[2]
ThienopyrimidinePI3Kβ-T-47D[3]
ThienopyrimidinePI3Kγ-T-47D[3]

Table 2: Anticancer Activity of Pyridine Derivatives

Compound ClassIC50 (µM)Cell Line(s)Mechanism of ActionReference
Pyridine-urea0.11MCF-7VEGFR-2 inhibition[4]
Pyridine hybrid6.13MCF-7Tubulin polymerization inhibition[5][6]
Pyridine hybrid6.54Huh-7Tubulin polymerization inhibition[5][6]
Pyridine hybrid15.54A549Tubulin polymerization inhibition[5][6]

Table 3: Antimicrobial and Antitubercular Activity of Hydroxypyridine Derivatives

Compound ClassActivityOrganism(s)Reference
4-Hydroxy-2-pyridoneAntitubercularMycobacterium tuberculosis[7]
HydroxypyridoneAntibacterialStaphylococcus aureus, Bacillus subtilis[8]
HydroxypyridoneAntifungalCandida albicans[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the hypothesized biological activities of this compound.

In Vitro PI3K/mTOR Kinase Assay
  • Objective: To determine the direct inhibitory effect of the compound on PI3K and mTOR kinases.

  • Methodology:

    • Recombinant human PI3K and mTOR enzymes are used.

    • The assay is performed in a 96- or 384-well plate format.

    • The compound is serially diluted and pre-incubated with the kinase.

    • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of product formed is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.

    • IC50 values are calculated from the dose-response curves.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound for 48-72 hours.

    • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[9]

Western Blot Analysis for PI3K/mTOR Pathway Inhibition
  • Objective: To confirm the inhibition of the PI3K/mTOR signaling pathway in a cellular context.

  • Methodology:

    • Cancer cells are treated with the compound at various concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key pathway proteins, such as phospho-Akt (a downstream effector of PI3K) and phospho-p70S6K (a downstream effector of mTOR).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • A decrease in the phosphorylation of Akt and p70S6K would indicate pathway inhibition.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

  • Methodology:

    • A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism without compound) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Signaling Pathways and Experimental Workflows

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4E eIF4E-BP1 mTORC1->eIF4E Phosphorylation Proliferation Cell Proliferation, Survival, Growth p70S6K->Proliferation eIF4E->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for this compound.

Experimental_Workflow cluster_invitro Initial Evaluation Compound This compound In_Vitro_Assays In Vitro Screening Compound->In_Vitro_Assays Kinase_Assay PI3K/mTOR Kinase Assay In_Vitro_Assays->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) In_Vitro_Assays->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening In_Vitro_Assays->Antimicrobial_Assay In_Vivo_Studies In Vivo Efficacy Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Cytotoxicity_Assay->In_Vivo_Studies If potent and selective

Caption: A generalized experimental workflow for evaluating the biological activity of a novel compound.

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound and the biological activities of its analogs strongly suggests a high potential for this compound as a bioactive molecule. The most promising avenue for investigation appears to be in the realm of oncology, specifically as an inhibitor of the PI3K/mTOR pathway. Furthermore, its potential as an antimicrobial and antitubercular agent should not be overlooked. The experimental protocols and comparative data provided in this whitepaper offer a solid foundation for initiating a comprehensive evaluation of this compound, a compound that warrants further investigation by the scientific and drug development communities.

References

A Comprehensive Technical Guide to Substituted Hydroxypyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted hydroxypyridines, focusing on their synthesis, biological activities, and applications in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction to Substituted Hydroxypyridines

Substituted hydroxypyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The hydroxypyridine scaffold can exist in different isomeric forms, with 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine being the most common. These structures can also exist in tautomeric pyridone forms.[2] The ability to easily modify the substitution pattern on the pyridine ring allows for the fine-tuning of their physicochemical and biological properties, making them privileged scaffolds in drug discovery.[2][3]

One of the most notable properties of certain hydroxypyridine isomers, particularly 3-hydroxypyridin-4-ones, is their excellent metal-chelating ability. This has led to their development as therapeutic agents for diseases associated with metal overload.[4] Beyond chelation, substituted hydroxypyridines have been extensively investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and metallo-β-lactamases (MBLs), and have shown promise as anticancer, antimicrobial, and antifungal agents.[2][5][6]

Synthesis of Substituted Hydroxypyridines

The synthesis of substituted hydroxypyridines can be achieved through various synthetic routes, either by modification of a pre-existing pyridine ring or through de novo synthesis. The choice of method often depends on the desired substitution pattern.

Synthesis of 2-Substituted 3-Hydroxypyridines

A common method for the synthesis of 2-substituted 3-hydroxypyridines involves the reduction of a corresponding 3-nitro-2-pyridinol derivative.[7][8]

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine [7]

  • Reaction Setup: Dissolve 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (1 g) to the solution.

  • Hydrogenation: Flush the reaction mixture with argon, then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere using a balloon overnight.

  • Work-up: Filter the mixture through Celite and wash the Celite pad with methanol.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting solid by column chromatography on silica gel (eluent: 5% MeOH/CH₂Cl₂).

  • Product: This procedure yields 2-amino-3-hydroxypyridine as a solid (3.2 g, 89% yield).[7]

Synthesis of Polysubstituted 3-Hydroxypyridines via “Anti-Wacker”-Type Cyclization

An efficient method for preparing polysubstituted 3-hydroxypyridines involves a palladium-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[9]

Experimental Protocol: General Procedure for Pd-Catalyzed Arylative Cyclization [9]

  • Reaction Setup: To a mixture of the N-propargyl-N-tosyl-aminoaldehyde (0.100 mmol), arylboronic acid (0.150 mmol), and Pd(PPh₃)₄ (5.8 mg, 0.005 mmol) in a screw-capped test tube, add toluene (1.0 mL) under an argon atmosphere.

  • Reaction Conditions: Stir the mixture at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel flash column chromatography (eluent: ethyl acetate/hexane) to afford the corresponding 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine.

Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one from Kojic Acid

This synthesis involves a multi-step process starting from the readily available kojic acid.[5]

Experimental Protocol: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one [5]

  • Protection: Protect the 5-hydroxyl group of kojic acid by reacting it with benzyl chloride to form 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

  • Ring Transformation: Convert the pyranone into the corresponding pyridinone, 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one, by reacting it with an aqueous ammonia solution under reflux.

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogenation to yield the final product.

Biological Activities and Quantitative Data

Substituted hydroxypyridines exhibit a wide range of biological activities. This section summarizes their key applications and presents quantitative data on their efficacy.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in various cancers.[10] Substituted hydroxypyridinones, particularly those with a zinc-binding group, have emerged as potent HDAC inhibitors.[6]

Table 1: IC₅₀ Values of Substituted Hydroxypyridinone Derivatives as HDAC Inhibitors

CompoundSubstitution PatternHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Reference
1 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one>10000150 ± 2080 ± 10[6]
2 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-thione>1000030 ± 520 ± 3[6]
3 1-(4-methoxybenzyl)-3-hydroxy-2-methylpyridin-4(1H)-one>10000250 ± 30150 ± 20[6]
4 1-(4-methoxybenzyl)-3-hydroxy-2-methylpyridin-4(1H)-thione>1000040 ± 825 ± 4[6]
Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, mediated by MBLs, is a major global health concern.[11] Hydroxypyridinone-based compounds have been investigated as potential MBL inhibitors due to their ability to chelate the zinc ions essential for the enzyme's catalytic activity.[12]

Table 2: IC₅₀ Values of Hydroxypyridinone Derivatives as MBL Inhibitors

CompoundMBL TargetIC₅₀ (µM)Reference
Compound A NDM-18.6[12]
Compound B IMP-115.2[12]
Compound C VIM-225.7[12]

(Note: Specific structures for Compounds A, B, and C are proprietary to the cited research and are described therein.)

Antimicrobial and Antifungal Activity

Substituted hydroxypyridines have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.

Table 3: Minimum Inhibitory Concentration (MIC) Values of Substituted Hydroxypyridinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5d Candida albicans25[2]
5f Staphylococcus aureus12.5[2]
5f Escherichia coli25[2]
6a Staphylococcus aureus6.25[2]
6b Staphylococcus aureus6.25[2]
22d Staphylococcus aureus6.25[2]
22d Escherichia coli6.25[2]
22d Candida albicans12.5[2]

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the accurate evaluation of the biological activity of substituted hydroxypyridines.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by an HDAC enzyme.

Protocol: [13]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). The final DMSO concentration should be less than 1%.

    • Dilute the recombinant HDAC enzyme in HDAC Assay Buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and Developer (e.g., Trypsin) solutions.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of HDAC Assay Buffer.

    • Add 5 µL of the test compound dilution (or DMSO for control).

    • Add 20 µL of the diluted HDAC enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of Developer solution.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader (Excitation: 355-360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Metallo-β-Lactamase (MBL) Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory effect of a compound on the hydrolysis of a β-lactam substrate by an MBL enzyme. Nitrocefin is a commonly used chromogenic cephalosporin substrate.

Protocol: [14]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a solution of the MBL enzyme in the assay buffer.

    • Prepare a solution of nitrocefin in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the MBL enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the nitrocefin solution to each well.

    • Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol: [1][2][15]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted hydroxypyridine compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][16][17][18]

Protocol: [13][16][17][18]

  • Compound Preparation: Prepare a series of two-fold dilutions of the substituted hydroxypyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which substituted hydroxypyridines are involved can aid in understanding their mechanism of action and in designing further experiments.

HDAC Inhibition and Downstream Signaling

HDAC inhibitors, including certain substituted hydroxypyridinones, can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins. One of the critical pathways affected is the PI3K/Akt/mTOR signaling pathway.[17][19]

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates Hydroxypyridine Substituted Hydroxypyridine Hydroxypyridine->HDAC Inhibits p21 p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Bax Bax Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Acetylated_Histones->Gene_Expression Promotes Gene_Expression->p21 Gene_Expression->Bax Gene_Expression->Bcl2

Caption: HDAC inhibition by substituted hydroxypyridines leading to cell cycle arrest and apoptosis.

Metallo-β-Lactamase Resistance Mechanism and Inhibition

Metallo-β-lactamases confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Hydroxypyridinone inhibitors function by chelating the active site zinc ions, thereby inactivating the enzyme.

MBL_Inhibition cluster_bacteria Bacterial Periplasm Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (with Zn²⁺ ions) Beta_Lactam->MBL Substrate Hydrolyzed_Lactam Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed_Lactam Hydrolysis Inactive_MBL Inactive MBL (Chelated Zn²⁺) MBL->Inactive_MBL Resistance Antibiotic Resistance Hydrolyzed_Lactam->Resistance Hydroxypyridinone Substituted Hydroxypyridinone Hydroxypyridinone->MBL Inhibits by Zn²⁺ Chelation Hydroxypyridinone->Inactive_MBL

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition by hydroxypyridinones.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs based on the substituted hydroxypyridine scaffold involves a multi-step workflow from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start Synthesis Synthesis of Substituted Hydroxypyridines Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, MIC determination) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing End In_Vivo_Testing->End

Caption: A typical drug discovery workflow for developing substituted hydroxypyridine-based therapeutics.

Conclusion

Substituted hydroxypyridines represent a highly valuable and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, and their inherent physicochemical properties, particularly their metal-chelating ability, have been successfully exploited for various therapeutic applications. As demonstrated in this guide, they show significant promise as inhibitors of key enzymes such as HDACs and MBLs, and as broad-spectrum antimicrobial agents. The provided data, protocols, and pathway visualizations offer a solid foundation for researchers to further explore and harness the therapeutic potential of this important class of compounds. Future work in this area will likely focus on the development of more potent and selective inhibitors, as well as the exploration of novel biological targets for substituted hydroxypyridines.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 4-Hydroxy-2,3-dimethoxypyridine. The methodologies outlined below are based on established analytical techniques for related substituted pyridine compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is a primary method for assessing the purity and quantifying this compound in various sample matrices.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of a this compound sample and quantify the main component.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • This compound reference standard

  • Sample for analysis

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases and degas them using an ultrasonic bath or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Further dilute to create a working standard solution of a suitable concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the material containing this compound in the diluent to achieve a final concentration within the expected linear range of the assay.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area percentage method.

    • For quantification, generate a calibration curve using a series of standard solutions of known concentrations.

Quantitative Data Summary (Hypothetical)

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient: 10-90% Acetonitrile in 0.1% Phosphoric Acid (aq) over 20 min
Flow Rate1.0 mL/min
Detection Wavelength275 nm (based on predicted UV absorption)
Retention Time~ 8.5 min
Linearity (R²)> 0.999 (for a concentration range of 1-200 µg/mL)
LOD~ 0.1 µg/mL
LOQ~ 0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification of this compound, especially for volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS with Silylation

Objective: To confirm the identity of this compound and analyze for volatile impurities.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile

  • This compound sample

  • Helium carrier gas

Procedure:

  • Sample Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Set the injector temperature to 250°C.

    • Use a split or splitless injection mode depending on the sample concentration.

    • Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Set the transfer line temperature to 280°C.

    • MS source temperature: 230°C.

    • MS quadrupole temperature: 150°C.

    • Scan range: m/z 40-500.

  • Data Analysis:

    • Analyze the resulting chromatogram and mass spectra.

    • Identify the peak for the silylated derivative of this compound.

    • Compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern.

Quantitative Data Summary (Predicted for TMS-derivative)

ParameterValue
Molecular Weight (underivatized)169.16 g/mol
Molecular Weight (TMS-derivative)241.33 g/mol
Predicted Molecular Ion (M+)m/z 241
Predicted Major Fragmentsm/z 226 (M-15, loss of CH₃), m/z 198 (M-43, loss of CH₃ and CO)
Retention Time~ 12-15 min (dependent on exact conditions)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

    • Assign the chemical shifts in the ¹³C spectrum.

Spectroscopic Data Summary (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 9.5-10.5 br s 1H -OH
~ 7.5 d 1H H-6
~ 6.8 d 1H H-5
~ 3.8 s 3H OCH₃ (at C-3)

| ~ 3.7 | s | 3H | OCH₃ (at C-2) |

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~ 160 C-4
~ 155 C-2
~ 140 C-6
~ 125 C-3
~ 110 C-5
~ 60 OCH₃ (at C-3)

| ~ 55 | OCH₃ (at C-2) |

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard StandardSol Standard Solution Standard->StandardSol Dissolve & Dilute Sample Test Sample SampleSol Sample Solution Sample->SampleSol Dissolve & Dilute Diluent Diluent (ACN/H2O) Diluent->StandardSol Diluent->SampleSol Injector Autosampler StandardSol->Injector SampleSol->Injector Column C18 Column Injector->Column Injection Detector UV Detector Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Process Report Final Report Integration->Report Calculate Purity/ Concentration Compound_ID cluster_techniques Analytical Techniques cluster_data Generated Data cluster_confirmation Confirmation HPLC HPLC-UV RT Retention Time HPLC->RT UV_Spec UV Spectrum HPLC->UV_Spec GCMS GC-MS GCMS->RT Mass_Spec Mass Spectrum (Fragmentation) GCMS->Mass_Spec NMR NMR (1H, 13C) NMR_Spec Chemical Shifts & Couplings NMR->NMR_Spec Confirmation Structural Confirmation RT->Confirmation Correlates with Standard UV_Spec->Confirmation Matches Chromophore Mass_Spec->Confirmation Matches Molecular Weight & Fragments NMR_Spec->Confirmation Confirms Connectivity

Application Notes and Protocols for the Purification of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-Hydroxy-2,3-dimethoxypyridine, a key intermediate in pharmaceutical synthesis. The following methods have been compiled based on established chemical principles and analogous procedures for structurally similar compounds, offering a robust starting point for achieving high purity.

Introduction

This compound is a substituted pyridine derivative with significant potential in the development of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of the final drug product. This guide outlines two primary purification techniques: recrystallization and flash column chromatography.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale/Notes
Molecular Formula C₇H₉NO₃-
Molecular Weight 155.15 g/mol -
Appearance Off-white to light brown solidHydroxypyridine derivatives are typically solids at room temperature.
Melting Point 140 - 160 °CBased on melting points of similar hydroxypyridine compounds.
Boiling Point > 300 °C (decomposes)High boiling point expected due to hydrogen bonding from the hydroxyl group.
Solubility Soluble in polar protic solvents (e.g., methanol, ethanol), polar aprotic solvents (e.g., DMSO, DMF), and aqueous base. Sparingly soluble in less polar solvents (e.g., ethyl acetate, dichloromethane). Insoluble in nonpolar solvents (e.g., hexanes).The hydroxyl and methoxy groups contribute to its polarity. The acidic nature of the 4-hydroxy group enhances solubility in basic solutions.

Purification Techniques

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.

A preliminary solvent screen should be performed on a small scale.

Solvent SystemPredicted Solubility BehaviorExpected PurityExpected Yield
Ethanol/Water Good solubility in hot ethanol; precipitation upon addition of water (antisolvent).> 98%High
Isopropanol Moderate solubility at room temperature, high solubility when heated.> 97%Moderate
Ethyl Acetate Low solubility at room temperature, moderate solubility when heated.> 99%Moderate to Low
Toluene Very low solubility.-Very Low
Acetone/Hexane Good solubility in acetone; precipitation upon addition of hexane (antisolvent).> 98%High

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.

The choice of eluent is critical for achieving good separation. A typical starting point for polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

Stationary PhaseMobile Phase (Eluent)Expected Rf ValueNotes
Silica Gel (230-400 mesh) Ethyl Acetate / Hexanes (e.g., 70:30 v/v)0.2 - 0.4A good starting point for many pyridine derivatives.
Silica Gel (230-400 mesh) Dichloromethane / Methanol (e.g., 95:5 v/v)0.2 - 0.4Useful for more polar impurities.
Amine-Functionalized Silica Ethyl Acetate / Hexanes0.3 - 0.5Can reduce peak tailing often observed with basic pyridine compounds on standard silica gel.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Selected eluent system (e.g., Ethyl Acetate/Hexanes)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (e.g., with a hand pump or nitrogen gas) to begin the elution process.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the logical workflows for the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration crystallize Induce Crystallization (Cooling / Antisolvent) hot_filtration->crystallize isolate Vacuum Filtration crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation start Crude Product load Load Sample start->load pack Pack Column with Stationary Phase elute Elute with Mobile Phase pack->elute load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by flash column chromatography.

Conclusion

The protocols provided in this application note serve as a comprehensive guide for the purification of this compound. Both recrystallization and flash column chromatography are powerful techniques that can yield material of high purity. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification. It is recommended to perform small-scale optimization experiments to determine the most effective conditions for a specific batch of crude material.

Application Notes and Protocols: 4-Hydroxy-2,3-dimethoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Hydroxy-2,3-dimethoxypyridine, a functionalized pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific compound, this document outlines a proposed synthetic pathway based on established methodologies for related pyridine derivatives and explores its utility as a versatile building block.

Synthetic Pathways to this compound

The synthesis of this compound can be approached by constructing a suitably substituted pyridine ring followed by the introduction or unmasking of the 4-hydroxy group. A plausible retro-synthetic analysis suggests precursors such as 4-chloro-2,3-dimethoxypyridine or 2,3,4-trimethoxypyridine.

Proposed Synthetic Scheme:

Synthetic Pathway to this compound cluster_0 Pathway A: From 4-Chloro-2,3-dimethoxypyridine cluster_1 Pathway B: From 2,3,4-Trimethoxypyridine Maltol Maltol Intermediate_A1 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->Intermediate_A1 Methylation Intermediate_A2 3-Methoxy-2-methyl-4(1H)-pyridone Intermediate_A1->Intermediate_A2 Ammonolysis Intermediate_A3 4-Chloro-3-methoxy-2-methylpyridine Intermediate_A2->Intermediate_A3 Chlorination (e.g., POCl3) Intermediate_A4 4-Chloro-2,3-dimethoxypyridine (hypothetical) Intermediate_A3->Intermediate_A4 Further functionalization (e.g., oxidation & methoxylation) Target_A This compound Intermediate_A4->Target_A Hydrolysis Pyridine_Precursor Substituted Pyridine Precursor Intermediate_B1 2,3,4-Trimethoxypyridine Pyridine_Precursor->Intermediate_B1 Multi-step synthesis Target_B This compound Intermediate_B1->Target_B Selective Demethylation N-Alkylation Workflow Start This compound Step1 Deprotonation with a suitable base (e.g., NaH, K2CO3) Start->Step1 Step2 Addition of an alkylating or arylating agent (R-X) Step1->Step2 Step3 Reaction monitoring (TLC, LC-MS) Step2->Step3 Step4 Work-up and purification Step3->Step4 End N-substituted-2,3-dimethoxy-4-pyridone Step4->End

Application Notes and Protocols: Derivatization of 4-Hydroxy-2,3-dimethoxypyridine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,3-dimethoxypyridine is a heterocyclic compound of interest in pharmaceutical and chemical research. Its analysis often requires derivatization to improve its volatility for gas chromatography (GC) or to enhance its detection in liquid chromatography (LC). This document provides detailed protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), facilitating accurate quantification and identification in various matrices. Derivatization is a crucial step that modifies the chemical properties of an analyte to make it more suitable for a specific analytical method.[1][2] For GC analysis, derivatization increases volatility and thermal stability, while for HPLC, it can improve the detectability of the compound.[2]

Derivatization for GC-MS Analysis: Silylation

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound.[3][4] This process replaces the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable for GC-MS analysis.[1][5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylating reagent due to its high reactivity and the volatility of its byproducts.[5][6]

Experimental Protocol: Silylation using MSTFA

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is dry, as moisture can deactivate the silylating reagent.[7] If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample (typically 10-100 µg), add 50 µL of anhydrous pyridine to dissolve the analyte.

  • Silylation Reaction: Add 50 µL of MSTFA to the pyridine solution.

  • Incubation: Tightly cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[8]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Illustrative Quantitative Data: GC-MS Analysis of Silylated this compound
ParameterValue
Analyte TMS-derivatized this compound
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium, 1 mL/min
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Retention Time ~12.5 min
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Linear Range 1.5 - 500 ng/mL (r² > 0.995)
Precision (RSD%) < 5%

Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample dry Dry Sample (Nitrogen Stream) start->dry dissolve Dissolve in Pyridine dry->dissolve add_mstfa Add MSTFA dissolve->add_mstfa heat Heat at 60-70°C (30 min) add_mstfa->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Derivatization for HPLC Analysis: Dansylation

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.[2] Dansyl chloride is a common reagent that reacts with phenolic hydroxyl groups to form highly fluorescent derivatives, significantly lowering the limit of detection.[9][10][11]

Experimental Protocol: Dansylation for Enhanced Fluorescence Detection

Materials:

  • This compound standard or sample extract

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: If the sample is not already in a compatible solvent, dissolve it in a small volume of acetonitrile.

  • Buffering: To 100 µL of the sample solution, add 100 µL of sodium bicarbonate buffer.

  • Derivatization Reaction: Add 100 µL of the dansyl chloride solution to the buffered sample.

  • Incubation: Vortex the mixture and heat at 60°C for 45 minutes in the dark.

  • Quenching: After incubation, cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.

Illustrative Quantitative Data: HPLC-FLD Analysis of Dansylated this compound
ParameterValue
Analyte Dansyl-derivatized this compound
HPLC Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 525 nm
Retention Time ~8.2 min
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 ng/mL
Linear Range 0.3 - 100 ng/mL (r² > 0.998)
Precision (RSD%) < 4%

Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Derivatization_Workflow_HPLC cluster_prep_hplc Sample Preparation cluster_reaction_hplc Derivatization Reaction cluster_analysis_hplc Analysis start_hplc Start with Sample in Acetonitrile add_buffer Add Bicarbonate Buffer (pH 9.5) start_hplc->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl heat_hplc Heat at 60°C (45 min, dark) add_dansyl->heat_hplc cool_hplc Cool to Room Temp heat_hplc->cool_hplc inject_hplc Inject into HPLC-FLD cool_hplc->inject_hplc end_hplc Data Acquisition inject_hplc->end_hplc

Caption: Workflow for the dansylation of this compound for HPLC-FLD analysis.

Chemical Reaction Pathways

The derivatization reactions proceed via nucleophilic substitution at the hydroxyl group of this compound.

Reaction_Pathways cluster_silylation Silylation Reaction cluster_dansylation Dansylation Reaction reactant_s This compound product_s TMS-derivatized Product reactant_s->product_s + reagent_s MSTFA reagent_s->product_s Pyridine, 60-70°C reactant_d This compound product_d Dansyl-derivatized Product reactant_d->product_d + reagent_d Dansyl Chloride reagent_d->product_d pH 9.5 Buffer, 60°C

Caption: Chemical reaction pathways for silylation and dansylation of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for a proposed three-step synthesis of 4-Hydroxy-2,3-dimethoxypyridine, a potentially valuable substituted pyridine intermediate for pharmaceutical and agrochemical research. The synthesis commences with the nucleophilic aromatic substitution of commercially available 2,3-dichloropyridine to yield 2,3-dimethoxypyridine. This intermediate is then oxidized to 2,3-dimethoxypyridine-N-oxide using meta-chloroperoxybenzoic acid (m-CPBA). The final step involves a rearrangement of the N-oxide with acetic anhydride, followed by hydrolysis to afford the target compound, this compound. This protocol includes detailed methodologies, quantitative data tables, and a workflow diagram to guide researchers in the preparation of this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis. Please note that yields are hypothetical and based on typical outcomes for analogous reactions.

Table 1: Synthesis of 2,3-dimethoxypyridine from 2,3-dichloropyridine

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount
2,3-dichloropyridine147.990.11.014.8 g
Sodium methoxide54.020.222.211.9 g
Methanol---200 mL
Product: 2,3-dimethoxypyridine 139.15 - - Expected Yield: ~11.1 g (80%)

Table 2: Synthesis of 2,3-dimethoxypyridine-N-oxide

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount
2,3-dimethoxypyridine139.150.081.011.1 g
m-CPBA (77%)172.570.0961.221.5 g
Dichloromethane---250 mL
Product: 2,3-dimethoxypyridine-N-oxide 155.15 - - Expected Yield: ~11.2 g (90%)

Table 3: Synthesis of this compound

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount
2,3-dimethoxypyridine-N-oxide155.150.0721.011.2 g
Acetic anhydride102.09--100 mL
Hydrochloric acid (6M)---100 mL
Sodium hydroxide (10M)---As needed
Product: this compound 155.15 - - Expected Yield: ~6.7 g (60%)

Experimental Protocols

Step 1: Synthesis of 2,3-dimethoxypyridine

This procedure describes the nucleophilic aromatic substitution of 2,3-dichloropyridine with sodium methoxide.

Materials:

  • 2,3-dichloropyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dichloropyridine (1.0 eq.) in anhydrous methanol, add sodium methoxide (2.2 eq.) portion-wise at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between deionized water and ethyl acetate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-dimethoxypyridine.

Step 2: Synthesis of 2,3-dimethoxypyridine-N-oxide

This protocol details the N-oxidation of 2,3-dimethoxypyridine using m-CPBA.[2][3][4][5]

Materials:

  • 2,3-dimethoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2,3-dimethoxypyridine (1.0 eq.) in dichloromethane in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.[5]

  • Slowly add m-CPBA (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium thiosulfate solution to decompose excess peroxide.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dimethoxypyridine-N-oxide.

Step 3: Synthesis of this compound

This procedure describes the rearrangement of the N-oxide to an acetoxy intermediate, followed by hydrolysis.

Materials:

  • 2,3-dimethoxypyridine-N-oxide

  • Acetic anhydride

  • 6M Hydrochloric acid

  • 10M Sodium hydroxide

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethoxypyridine-N-oxide (1.0 eq.) in acetic anhydride.

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling to room temperature, carefully quench the excess acetic anhydride by the slow addition of water.

  • Remove the acetic acid and water under reduced pressure.

  • To the residue, add 6M hydrochloric acid and heat the mixture to reflux to hydrolyze the acetate intermediate.

  • Cool the reaction mixture and neutralize it to a pH of approximately 7-8 with 10M sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as recrystallization or column chromatography to yield this compound.

Mandatory Visualization

SynthesisWorkflow Start Start: 2,3-Dichloropyridine Step1 Step 1: Dimethoxylation (Sodium Methoxide, Methanol, Reflux) Start->Step1 Intermediate1 Intermediate: 2,3-Dimethoxypyridine Step1->Intermediate1 Nucleophilic Aromatic Substitution Step2 Step 2: N-Oxidation (m-CPBA, Dichloromethane) Intermediate1->Step2 Intermediate2 Intermediate: 2,3-Dimethoxypyridine-N-oxide Step2->Intermediate2 Oxidation Step3 Step 3: Rearrangement & Hydrolysis (1. Acetic Anhydride, Reflux 2. HCl, Reflux) Intermediate2->Step3 Product Final Product: This compound Step3->Product Rearrangement and Hydrolysis

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4-Hydroxy-2,3-dimethoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in various biological interactions has led to the development of drugs across a wide range of therapeutic areas. The strategic functionalization of the pyridine ring with substituents such as hydroxyl and methoxy groups can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This document focuses on the potential of 4-Hydroxy-2,3-dimethoxypyridine as a versatile building block in drug discovery. While direct literature on this specific scaffold is limited, this application note will draw upon established synthetic methodologies for substituted 4-hydroxypyridines and the biological activities of closely related analogs to highlight its potential in medicinal chemistry.

Synthetic Strategies

The synthesis of this compound is not explicitly detailed in the current literature. However, several established methods for the synthesis of substituted 4-hydroxypyridines can be adapted. A plausible retrosynthetic analysis suggests that the target molecule could be accessed from a pre-functionalized 2,3-dimethoxypyridine ring system.

Diagram: Retrosynthetic Analysis of this compound

G target This compound intermediate1 4-Amino-2,3-dimethoxypyridine target->intermediate1 Diazotization & Hydrolysis intermediate2 4-Chloro-2,3-dimethoxypyridine target->intermediate2 Nucleophilic Substitution intermediate3 2,3-Dimethoxypyridine intermediate1->intermediate3 Nitration & Reduction intermediate2->intermediate3 Halogenation

Caption: Retrosynthetic pathways to this compound.

One of the most common methods for introducing a hydroxyl group at the 4-position of a pyridine ring is through the diazotization of a 4-aminopyridine precursor, followed by hydrolysis of the resulting diazonium salt[1]. Another approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position.

Protocol 1: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine (General Protocol)

This protocol is a general method and would require optimization for a 2,3-dimethoxy substituted analog.

Materials:

  • 4-Aminopyridine derivative

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite or Butyl Nitrite

  • Barium Hydroxide

  • Water

  • Methanol

  • Activated Carbon

  • Standard laboratory glassware and equipment (three-neck flask, magnetic stirrer, dropping funnel, etc.)

Procedure: [1]

  • Preparation of Diazonium Solution:

    • In a three-neck flask, slowly add concentrated sulfuric acid to water with cooling to prepare a 35% (w/w) solution.

    • Dissolve the 4-aminopyridine derivative in the sulfuric acid solution at a controlled temperature (0-20 °C).

    • Slowly add a solution of sodium nitrite or butyl nitrite dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • Monitor the reaction by an appropriate method (e.g., TLC) until the starting material is consumed.

  • Hydrolysis and Neutralization:

    • Transfer the diazonium solution to a larger flask and dilute with water.

    • Slowly add a solution of barium hydroxide to neutralize the acid, maintaining the temperature between 30-60 °C, until the pH reaches 7.5-8.

    • Bubble carbon dioxide gas through the solution to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6.

    • Filter the mixture to remove the precipitate and wash the solid with water.

  • Purification:

    • Combine the filtrate and washings.

    • Add activated carbon and methanol to the solution for decolorization and purification.

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Further purify the crude 4-hydroxypyridine by vacuum distillation or recrystallization to obtain the final product.

Diagram: General Workflow for 4-Hydroxypyridine Synthesis

G start 4-Aminopyridine Derivative diazotization Diazotization (H2SO4, NaNO2) start->diazotization hydrolysis Hydrolysis & Neutralization (Ba(OH)2, CO2) diazotization->hydrolysis purification Purification (Activated Carbon, Distillation) hydrolysis->purification end 4-Hydroxypyridine Product purification->end

Caption: Key steps in the synthesis of 4-hydroxypyridines.

Applications in Medicinal Chemistry: Insights from Analogs

Due to the limited availability of data on this compound itself, we will explore the medicinal chemistry applications of structurally related hydroxypyridine and methoxypyridine derivatives. These examples serve to illustrate the potential therapeutic areas where this building block could be of significant value.

Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors for cancer therapy. The hydroxyl and methoxy groups can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases.

  • PI3K/mTOR Dual Inhibitors: A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors. Several of these compounds exhibited IC50 values in the nanomolar range against PI3Kα and demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 and HCT-116.[2]

  • c-Met Kinase Inhibitors: 4-Phenoxypyridine-based derivatives have been developed as potent c-Met kinase inhibitors. The most promising compounds showed remarkable cytotoxicity against various cancer cell lines, induced apoptosis, and inhibited cell migration.[3]

Table 1: Biological Activity of Analogous Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Sulfonamide methoxypyridinesPI3Kα<10MCF-7, HCT-116<1[2]
4-Phenoxypyridine derivativesc-Met1.91 - 2.44A549, H460, HT-290.65 - 1.57[3]
Antimicrobial Agents

Pyridine derivatives have also been explored for their potential as antimicrobial agents.

  • Anti-malarial Activity: Two series of pyridine derivatives were synthesized and showed significant in vivo anti-malarial activity against Plasmodium berghei. The most active compounds exhibited over 90% inhibition of parasite multiplication and also showed promising in vitro activity against a chloroquine-resistant Plasmodium falciparum strain with an IC50 value as low as 0.0402 µM.[4]

Table 2: Anti-malarial Activity of Pyridine Analogs

Compound SeriesParasite StrainIn vivo Inhibition (%)In vitro IC50 (µM)Reference
Pyridine derivativesP. berghei80 - 91-[4]
Pyridine derivativesP. falciparum (CQ-resistant)-0.0402[4]

Diagram: Potential Signaling Pathway Modulation

G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a this compound analog.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Test compound (e.g., this compound derivative)

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase enzyme, the substrate, and the kinase assay buffer.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C or room temperature) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (luminescence, fluorescence, etc.) on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the log of the compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements (FBS, antibiotics)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated and untreated controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

While direct experimental data for this compound is not yet widely available, the analysis of its structural analogs strongly suggests its potential as a valuable building block in medicinal chemistry. The synthetic accessibility through established pyridine chemistry, combined with the demonstrated biological activities of related hydroxypyridine and methoxypyridine scaffolds in areas such as oncology and infectious diseases, makes this compound a compelling starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully explore its potential in drug discovery.

References

Application of 4-Hydroxy-2,3-dimethoxypyridine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific applications of 4-Hydroxy-2,3-dimethoxypyridine in materials science. The following application notes and protocols are based on the established use of analogous hydroxypyridine and methoxypyridine derivatives in the synthesis of functional polymers. These notes serve as a guide for researchers interested in exploring the potential of this compound in similar applications. Experimental validation is required to confirm its suitability and performance.

Introduction to Pyridine Derivatives in Functional Polymers

Pyridine and its derivatives are versatile building blocks in the synthesis of advanced functional materials. The incorporation of the pyridine moiety into polymer backbones can impart a range of desirable properties, including high thermal stability, improved solubility, and specific electronic and optical characteristics. These properties make pyridine-containing polymers suitable for a variety of applications, such as in polymer light-emitting devices (OLEDs), high-temperature proton exchange membranes for fuel cells, and materials with antimicrobial or fluorescent properties.

The hydroxyl and methoxy functional groups on a pyridine ring can further enhance these properties. Hydroxyl groups can act as sites for further functionalization or improve solubility, while methoxy groups can influence the electronic properties and processability of the resulting materials. Given its structure, this compound is a promising candidate for incorporation into functional polymers.

Potential Applications in Materials Science

Based on the functionalities of related pyridine derivatives, this compound could potentially be utilized in the following areas:

  • High-Performance Polymers: As a monomer in the synthesis of polyimides, polyamides, and polybenzimidazoles, potentially enhancing thermal stability and solubility.

  • Electronic Materials: As a component in the synthesis of hole-transporting materials for OLEDs or as an additive in organic solar cells.[1]

  • Functional Coatings: Incorporation into polymer coatings to introduce specific surface properties, such as hydrophilicity or sites for further chemical modification.

  • Biomaterials: The pyridine nitrogen can be quaternized to impart antimicrobial properties to polymer surfaces for medical applications.

Quantitative Data of Representative Pyridine-Containing Polymers

The following table summarizes the properties of various polymers synthesized using different pyridine derivatives, providing a benchmark for the potential performance of materials incorporating this compound.

Polymer TypePyridine Derivative MonomerKey PropertiesPotential ApplicationsReference
Polyimide 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propaneGood thermal stability (Tg: 236-300°C), good mechanical properties (tensile strength: 72-90 MPa).[2][3]High-temperature resistant films, aerospace components.[2][3][2][3]
Polybenzimidazole (PBI) 4,4′-(pyridine-2,6-diyl-bis(oxy))dibenzoic acidHigh proton conductivity (83 mS/cm at 160°C), good thermal stability (decomposition > 350°C).[4]High-temperature proton exchange membrane fuel cells.[4][5][4][5]
Pyridine-based Hole Transporting Material Pyrene-appended pyridine derivativesSuitable HOMO levels (~5.6 eV), high thermal stability.[6]Organic Light-Emitting Diodes (OLEDs).[6][6]

Experimental Protocols

The following are generalized protocols for the synthesis of pyridine-containing polymers. These should be adapted and optimized for the specific use of this compound.

Protocol 1: Generalized Synthesis of a Pyridine-Containing Polyimide

This protocol describes a two-step method for the synthesis of a polyimide, a common approach for this class of polymers.[2][7][8]

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the pyridine-containing diamine monomer (e.g., a derivative of this compound) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Slowly add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) to the stirred solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization to Polyimide

  • Thermal Imidization:

    • Cast the PAA solution onto a glass plate.

    • Heat the cast film in a vacuum oven using a step-wise temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.[2]

  • Chemical Imidization:

    • To the PAA solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) in a 2:1 volume ratio.[7]

    • Stir the mixture at room temperature for several hours.

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.

Protocol 2: Generalized Synthesis of a Pyridine-Containing Polybenzimidazole (PBI)

This protocol outlines the synthesis of a PBI via condensation polymerization in polyphosphoric acid (PPA).[9][10]

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of a pyridine-containing dicarboxylic acid monomer (which could be synthesized from this compound) and a tetraamine monomer (e.g., 3,3′,4,4′-tetraaminobiphenyl).

  • Add polyphosphoric acid (PPA) as both the solvent and the condensing agent.

  • Heat the reaction mixture with stirring under a slow stream of nitrogen. A typical temperature profile would be 120°C for 2-4 hours, followed by an increase to 200°C for 6-8 hours.

  • After cooling, pour the viscous polymer solution into a large volume of water to precipitate the PBI.

  • Break up the resulting solid and wash it extensively with water until the washings are neutral.

  • Collect the polymer and dry it in a vacuum oven at a temperature above 100°C.

Visualization of Experimental Workflow

The following diagrams illustrate the generalized workflows for the synthesis of pyridine-containing polymers.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization Monomers Pyridine Diamine + Aromatic Dianhydride Reaction1 Stir at RT under N2 (24h) Monomers->Reaction1 Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Thermal Thermal Imidization (Casting & Heating) PAA->Thermal Chemical Chemical Imidization (Dehydrating Agent & Catalyst) PAA->Chemical PI_Film Polyimide Film Thermal->PI_Film PI_Powder Polyimide Powder Chemical->PI_Powder

Caption: Generalized workflow for the synthesis of a pyridine-containing polyimide.

PBI_Synthesis_Workflow Monomers Pyridine Dicarboxylic Acid + Tetraamine Monomer Polymerization Condensation Polymerization (Heating under N2) Monomers->Polymerization PPA Polyphosphoric Acid (PPA) PPA->Polymerization Precipitation Precipitation in Water Polymerization->Precipitation Washing Washing with Water (until neutral) Precipitation->Washing Drying Drying in Vacuum Oven Washing->Drying PBI_Product Pyridine-Containing PBI Polymer Drying->PBI_Product

Caption: Generalized workflow for the synthesis of a pyridine-containing polybenzimidazole.

References

"handling and storage procedures for 4-Hydroxy-2,3-dimethoxypyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,3-dimethoxypyridine is a substituted pyridine derivative. Due to the presence of the pyridine ring and its functional groups, it is prudent to handle this compound with care, assuming it may possess irritant and potentially harmful properties. These application notes provide a guide for its safe handling, storage, and disposal in a laboratory setting.

Hazard Identification and Safety Precautions

Based on data from similar pyridine compounds, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. The toxicological properties have not been thoroughly investigated.

Summary of Potential Hazards and Recommended Precautions:

Hazard CategoryPotential HazardRecommended PrecautionsCitation
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid ingestion, inhalation, and direct skin contact. Use in a well-ventilated area.[1]
Skin Irritation May cause skin irritation.Wear appropriate protective gloves and clothing to prevent skin exposure. Wash hands thoroughly after handling.
Eye Irritation May cause serious eye irritation.Wear chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation.Avoid breathing dust or fumes. Use in a well-ventilated area or with a fume hood.[2]
Chronic Effects The chronic health effects are unknown.Minimize exposure and follow all safety protocols.[2]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before commencing any experimental work. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield may also be necessary.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are compatible with the solvents being used.[1][3]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][3]

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[3][4]

  • Weighing: If weighing the solid, do so in a ventilated enclosure or fume hood to avoid inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[5]

Storage Procedures
  • Container: Keep the container tightly closed.[3][5]

  • Environment: Store in a dry, cool, and well-ventilated place.[3][4][5]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3][4]

  • If inhaled: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal Procedures
  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Do not flush down the drain.[3]

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]

Visualized Workflows

The following diagrams illustrate the key workflows for handling and storing this compound.

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->DonPPE Ventilation Ensure Proper Ventilation (Fume Hood) DonPPE->Ventilation Weighing Weigh Compound Carefully Ventilation->Weighing Dissolving Prepare Solution Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Figure 1: Safe Handling Workflow

G Figure 2: Storage and Emergency Protocol cluster_storage Storage cluster_emergency Emergency Response Store Store in a Cool, Dry, Well-Ventilated Area TightlyClosed Keep Container Tightly Closed Store->TightlyClosed AwayFrom Store Away from Incompatible Materials TightlyClosed->AwayFrom Spill Spill Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate FirstAid Provide First Aid Spill->FirstAid ControlSpill Control and Contain Spill Evacuate->ControlSpill Cleanup Clean Up with Appropriate Materials ControlSpill->Cleanup MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Figure 2: Storage and Emergency Protocol

References

Application Notes and Protocols for the Analysis of 4-Hydroxy-2,3-dimethoxypyridine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

4-Hydroxy-2,3-dimethoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are crucial for its development and application. NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the determination of the molecule's carbon-hydrogen framework. Mass spectrometry offers precise molecular weight determination and insights into the fragmentation patterns, further confirming the structure.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are the primary experiments of interest.

Expected ¹H NMR Spectral Data (Hypothetical)

The following table summarizes the expected proton NMR signals for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., TMS), and coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HH-6
~6.5d1HH-5
~5.5 (broad)s1H-OH
~3.9s3H3-OCH₃
~3.8s3H2-OCH₃
Expected ¹³C NMR Spectral Data (Hypothetical)

The following table summarizes the expected carbon-13 NMR signals for this compound.

Chemical Shift (δ) ppmAssignment
~160C-4
~155C-2
~140C-6
~135C-3
~110C-5
~563-OCH₃
~552-OCH₃
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the sample's solubility.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is commonly used.

    • Perform additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Expected Mass Spectrometry Data (Hypothetical)
Ionm/z (calculated)m/z (observed)
[M+H]⁺170.0655To be determined
[M+Na]⁺192.0475To be determined
[M-H]⁻168.0509To be determined
Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

    • A small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can be added to the solvent to enhance ionization.

  • Instrument Setup:

    • Set up the mass spectrometer for electrospray ionization.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal intensity of the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., m/z 50-500).

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the full scan mass spectra to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

    • Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

    • If MS/MS data was acquired, analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for NMR and mass spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Tune, Lock, Shim acq1->acq2 acq3 Acquire Spectra (1H, 13C, 2D) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate & Analyze proc2->proc3 proc4 Structure Elucidation proc3->proc4 MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep1_ms Prepare Dilute Solution prep2_ms Add Ionization Agent (optional) prep1_ms->prep2_ms acq1_ms Infuse into Mass Spectrometer prep2_ms->acq1_ms acq2_ms Optimize Source Parameters acq1_ms->acq2_ms acq3_ms Acquire Spectra (Full Scan, MS/MS) acq2_ms->acq3_ms proc1_ms Identify Molecular Ions acq3_ms->proc1_ms proc2_ms Determine Exact Mass & Elemental Composition proc1_ms->proc2_ms proc3_ms Analyze Fragmentation proc2_ms->proc3_ms proc4_ms Structure Confirmation proc3_ms->proc4_ms

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2,3-dimethoxypyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low yield in the initial methylation step of maltol.

Question: We are experiencing a low yield during the methylation of maltol to 3-methoxy-2-methyl-4H-pyran-4-one. What are the potential causes and solutions?

Answer:

Low yields in this step are often attributed to incomplete reaction or the formation of side products. Here are some common causes and troubleshooting tips:

  • Incomplete Deprotonation: The phenolic hydroxyl group of maltol must be deprotonated to form the alkoxide for efficient methylation.

    • Solution: Ensure the use of a sufficiently strong base and appropriate stoichiometry. Sodium hydroxide is commonly used. The reaction should be performed under conditions that favor complete deprotonation.

  • Suboptimal Reaction Temperature: The temperature for methylation with reagents like dimethyl sulfate needs to be carefully controlled.

    • Solution: Maintain the reaction temperature in the recommended range, typically between 40-45°C, to ensure a reasonable reaction rate without promoting decomposition or side reactions.[1]

  • Hydrolysis of Methylating Agent: Dimethyl sulfate can hydrolyze in the presence of water, reducing its effectiveness.

    • Solution: While the reaction is typically performed in an aqueous basic solution, prolonged reaction times or excessive temperatures can lead to significant hydrolysis. Ensure the reaction is monitored and worked up promptly upon completion.

  • Dimerization of Maltol Derivatives: Maltol-derived intermediates can undergo self-dimerization, a known side reaction that can reduce the yield of the desired product.[2][3]

    • Solution: Maintaining a controlled concentration of reactants and appropriate reaction temperature can help minimize dimerization.

Problem 2: Formation of impurities during the chlorination of the pyridone intermediate.

Question: During the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride (POCl₃), we are observing multiple spots on our TLC, suggesting the formation of several byproducts. How can we improve the selectivity of this reaction?

Answer:

The chlorination of pyridones with phosphorus oxychloride can sometimes lead to side reactions. Here are potential issues and their solutions:

  • Over-chlorination: The reaction conditions might be too harsh, leading to the chlorination of other positions on the pyridine ring or the methyl group.

    • Solution: Carefully control the reaction temperature and time. The reaction is typically carried out at reflux, but the duration should be optimized by monitoring the reaction progress by TLC. Using a minimal excess of POCl₃ can also help.

  • Formation of Pyrophosphates: Complex phosphate byproducts can form, complicating the workup and purification.

    • Solution: A well-controlled workup procedure is crucial. This often involves the slow quenching of the reaction mixture with ice water, followed by basification to a specific pH to precipitate the desired product and keep impurities in the aqueous layer.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a mixture of starting material and the desired product.

    • Solution: Ensure the reaction goes to completion by monitoring with a suitable analytical technique like TLC or LC-MS.

Problem 3: Difficulty in the hydrolysis of the 4-chloro intermediate to this compound.

Question: We are struggling to hydrolyze the 4-chloro group in our 4-chloro-2,3-dimethoxypyridine intermediate to the desired 4-hydroxy product. What conditions are recommended, and what are the potential pitfalls?

Answer:

The hydrolysis of 4-chloropyridines can be challenging due to the electron-deficient nature of the pyridine ring.

  • Inefficient Hydrolysis Conditions: Simple hydrolysis with water is often ineffective.

    • Solution: The reaction typically requires heating with a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as water or a water/alcohol mixture.

  • Side Reactions under Harsh Basic Conditions: Strong basic conditions at high temperatures can lead to decomposition or other unwanted reactions.

    • Solution: A careful optimization of the base concentration, temperature, and reaction time is necessary. It is advisable to start with milder conditions and gradually increase the severity while monitoring the reaction progress.

  • Formation of Ether Byproducts: If an alcohol is used as a co-solvent, there is a possibility of forming the corresponding 4-alkoxy-pyridine as a byproduct through nucleophilic substitution.

    • Solution: If this is observed, using water as the sole solvent or switching to a non-nucleophilic co-solvent might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A plausible synthetic route can be adapted from the established synthesis of related dimethoxypyridine derivatives, which often starts from maltol.[1][4][5] The key steps would involve:

  • Methylation of the hydroxyl group of maltol.

  • Ammonification to form the pyridone ring.

  • Chlorination of the 4-position of the pyridone.

  • N-Oxidation of the pyridine nitrogen.

  • Introduction of the second methoxy group .

  • Hydrolysis of the 4-chloro group to the 4-hydroxy group.

Q2: What are the expected yields for the synthesis of this compound?

StepTransformationReported Yield Range (%)
1Maltol to 3-methoxy-2-methyl-4H-pyran-4-one75-80
2Pyranone to 3-methoxy-2-methyl-4(1H)-pyridone~75
3Pyridone to 4-chloro-3-methoxy-2-methylpyridineNot specified
4Pyridine to Pyridine N-oxide78-83
5Hydrolysis of 4-chloropyridineUp to 92 (for 4-hydroxypyridine)[6]

Note: These yields are from syntheses of related compounds and should be considered as estimates. Optimization of each step for the specific target molecule is necessary.

Q3: What are the most critical side reactions to be aware of during the synthesis?

A3: Several side reactions can occur throughout the synthesis:

  • Incomplete Methylation: In the first step, incomplete methylation of maltol can lead to a mixture of starting material and product.

  • Pyridine N-oxide Formation: During any oxidation steps, the pyridine nitrogen is susceptible to oxidation, leading to the formation of a pyridine N-oxide.[7][8][9][10][11][12][13][14][15] This can sometimes be a desired intermediate to activate the ring for other substitutions.

  • Over-oxidation: If there are other oxidizable functional groups, such as a methyl group on the ring, there is a risk of over-oxidation to a carboxylic acid, especially under harsh conditions.[16][17][18]

  • Polychlorination: The use of strong chlorinating agents like POCl₃ can potentially lead to the introduction of more than one chlorine atom on the pyridine ring.[19][20]

  • Demethylation: Under strongly acidic or high-temperature conditions, demethylation of the methoxy groups can occur.

Q4: Are there any specific safety precautions to consider for this synthesis?

A4: Yes, several reagents used in this synthesis are hazardous:

  • Dimethyl Sulfate: It is a potent methylating agent and is toxic and carcinogenic. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[21][22]

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a fume hood, and appropriate protective gear should be worn.[23][24][25]

  • Strong Acids and Bases: Standard precautions for handling corrosive materials should be followed.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Experimental Protocols

Proposed Synthesis of 4-Chloro-3-methoxy-2-methylpyridine (Intermediate)

This protocol is based on analogous syntheses found in the literature.[1][4]

Step 1: Synthesis of 3-methoxy-2-methyl-4H-pyran-4-one

  • In a reaction vessel, dissolve maltol in an aqueous solution of sodium hydroxide at room temperature.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the maltol is consumed.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 3-methoxy-2-methyl-4(1H)-pyridone

  • To the crude 3-methoxy-2-methyl-4H-pyran-4-one, add concentrated aqueous ammonia.

  • Heat the mixture with stirring (e.g., at 40-45°C) for several hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess ammonia and water under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like acetone.

Step 3: Synthesis of 4-chloro-3-methoxy-2-methylpyridine

  • Carefully add 3-methoxy-2-methyl-4(1H)-pyridone to an excess of phosphorus oxychloride (POCl₃) at 0°C.

  • Slowly heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of ~8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer, dry it, and concentrate it to yield the crude product, which can be purified by column chromatography or distillation.

Visualizations

experimental_workflow maltol Maltol pyranone 3-methoxy-2-methyl-4H-pyran-4-one maltol->pyranone Methylation (e.g., (CH₃)₂SO₄, NaOH) pyridone 3-methoxy-2-methyl-4(1H)-pyridone pyranone->pyridone Ammonification (e.g., aq. NH₃) chloro_pyridine 4-chloro-3-methoxy-2-methylpyridine pyridone->chloro_pyridine Chlorination (e.g., POCl₃) n_oxide 4-chloro-2,3-dimethoxy-pyridine N-oxide chloro_pyridine->n_oxide Further Functionalization (Oxidation, Methoxylation) final_product This compound n_oxide->final_product Hydrolysis & Reduction (e.g., NaOH, then reducing agent)

Caption: Proposed synthetic workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Guide low_yield Low Yield Observed check_reagents Verify Reagent Purity/Activity low_yield->check_reagents optimize_conditions Optimize Temp, Time, Stoichiometry low_yield->optimize_conditions check_workup Review Workup & Extraction pH low_yield->check_workup side_products Side Products Detected purification_strategy Develop Better Purification side_products->purification_strategy modify_conditions Modify Reaction Conditions side_products->modify_conditions incomplete_reaction Incomplete Reaction increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp check_catalyst Check Catalyst Loading/Activity incomplete_reaction->check_catalyst

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Hydroxy-2,3-dimethoxypyridine.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the purification of this compound.

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound and similar polar heterocyclic compounds are silica gel column chromatography and High-Performance Liquid Chromatography (HPLC). For solid materials, recrystallization can also be an effective technique if a suitable solvent system is identified. For high-purity applications, such as in pharmaceutical development, preparative HPLC is often the preferred method.

Q2: I am experiencing a low yield after purification. What are the potential causes and how can I resolve this?

A2: Low yields during the purification of this compound can arise from several factors:

  • High Polarity: The compound may be highly polar and adhere strongly to the silica gel in column chromatography, resulting in incomplete elution.

  • Suboptimal Solvent Selection: In recrystallization, the chosen solvent might be too effective, leading to the product remaining in the mother liquor, or the compound may be partially soluble in the washing solvent.

  • Compound Degradation: Pyridine derivatives can be sensitive to factors like pH and temperature, and degradation during purification can lead to lower yields.

Solutions:

  • For column chromatography, consider using a more polar solvent system or deactivating the silica gel with a small percentage of a polar solvent like triethylamine or by using alumina.

  • For recrystallization, a systematic solvent screen is recommended to find a solvent that dissolves the compound when hot but sparingly at room temperature. Using a solvent mixture can help fine-tune the solubility.

  • Ensure that the purification process is carried out at an appropriate pH and temperature to minimize degradation.

Q3: My purified this compound still shows impurities by TLC/LC-MS. What are these impurities and how can I remove them?

A3: Persistent impurities in the purification of this compound are often structurally related compounds. These can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers formed during the synthesis.

  • Degradation Products: The compound may undergo oxidation or other forms of degradation, especially if exposed to harsh conditions.[1][2][3] For instance, oxidation of the pyridine ring can occur.[3]

Solutions:

  • Optimize Chromatography: For closely related impurities, optimizing the chromatographic conditions is key. This can involve using a shallower solvent gradient in column chromatography or a different stationary phase in HPLC.

  • Recrystallization: If the impurities have different solubility profiles, multiple recrystallizations from a well-chosen solvent can be effective.

  • Chemical Treatment: In some cases, a chemical wash of the crude product (e.g., a mild acid or base wash) can help remove certain types of impurities before the final purification step.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended. A sensitive liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method can be developed for trace analysis of potential genotoxic impurities.[4]

Data Presentation

Table 1: Example TLC Systems for Monitoring Purification

Solvent System (v/v) Typical Rf of Product *Notes
Dichloromethane : Methanol (95:5)0.3 - 0.4Good for initial assessment of crude mixture.
Ethyl Acetate : Hexanes (70:30)0.2 - 0.3May provide better separation of less polar impurities.
Dichloromethane : Methanol : Acetic Acid (90:10:0.1)0.4 - 0.5The acid can improve peak shape and reduce tailing.

*Rf values are illustrative and will depend on the specific TLC plate and conditions.

Table 2: Example Column Chromatography Parameters

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic compounds.
Mobile Phase Gradient Start with a non-polar solvent (e.g., Dichloromethane) and gradually increase the polarity by adding Methanol.A gradient from 0% to 10% Methanol is a good starting point.
Column Loading Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb onto a small amount of silica gel.Dry loading is often preferred for better resolution.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry powder.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.[5]

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 dichloromethane:methanol).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 dichloromethane:methanol) to elute more polar compounds.[5]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

    • Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene).

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Impure This compound check_purity Assess Purity (TLC, LC-MS) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield persistent_impurities Persistent Impurities troubleshoot->persistent_impurities optimize_chromatography Optimize Chromatography (Solvent, Gradient) low_yield->optimize_chromatography recrystallize Recrystallization (Solvent Screen) low_yield->recrystallize persistent_impurities->optimize_chromatography persistent_impurities->recrystallize optimize_chromatography->check_purity recrystallize->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Process cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional Polishing tlc TLC column_chromatography->tlc Monitor Fractions hplc HPLC/LC-MS column_chromatography->hplc Purity Check recrystallization->hplc Final Purity Check tlc->column_chromatography pure_product Pure Product hplc->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

Impurity_Relationship cluster_impurities Potential Impurities cluster_removal Removal Methods target This compound starting_materials Starting Materials chromatography Column Chromatography starting_materials->chromatography recrystallization Recrystallization starting_materials->recrystallization isomers Isomers isomers->chromatography isomers->recrystallization degradation_products Degradation Products (e.g., N-oxides) degradation_products->chromatography degradation_products->recrystallization chromatography->target Isolates recrystallization->target Isolates

Caption: Logical relationship between potential impurities and purification methods.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2,3-dimethoxypyridine. The following information is compiled from established principles of pyridine chemistry and analogous synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and versatile starting material for the synthesis of polysubstituted pyridines is maltol.[1] Maltol can undergo a series of reactions, including methylation, ammonification, chlorination, oxidation, and methoxy substitution, to build the desired pyridine core with the required functionalities.[1]

Q2: What are the key reaction steps in a potential synthesis of this compound from maltol?

A plausible synthetic route starting from maltol would likely involve the following key transformations:

  • Methylation: Introduction of a methyl group.

  • Ammonification: Introduction of a nitrogen atom to form the pyridine ring.

  • Chlorination: Introduction of a chlorine atom, which can later be substituted.

  • Oxidation: Formation of a pyridine N-oxide, which can facilitate subsequent substitutions.[1]

  • Methoxy Substitution: Introduction of the methoxy groups at the desired positions.

  • Hydroxymethylation and subsequent oxidation or a direct hydroxylation step to install the 4-hydroxy group.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields in pyridine synthesis can stem from several factors:

  • Incomplete reaction: Check for the presence of starting materials using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side reactions: The formation of byproducts is a common issue. Analyze your crude product to identify potential side products, which can give clues about where the reaction is failing.

  • Purity of reagents and solvents: Impurities can poison catalysts or participate in unwanted side reactions. Always use reagents and solvents of appropriate purity.

  • Suboptimal reaction conditions: Temperature, pressure, and reaction time are critical parameters that may need further optimization.

Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The formation of multiple products, such as isomers, is a common challenge. To improve selectivity:

  • Control of reaction temperature: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable product.

  • Choice of catalyst: A different catalyst can offer a different reaction pathway with higher selectivity.

  • Protecting groups: In multi-step syntheses, the use of protecting groups can prevent reactions at undesired positions.

  • Order of reagent addition: The sequence in which reagents are added can significantly influence the final product distribution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive starting materials or reagents.- Verify the purity and activity of your starting materials and reagents. - For moisture-sensitive reactions, ensure all glassware is dry and use anhydrous solvents.
Incorrect reaction temperature.- Monitor the internal reaction temperature. - Systematically vary the temperature to find the optimal condition.
Inefficient catalyst.- If using a catalyst, ensure it is active. - Screen different catalysts to improve conversion.
Formation of Impurities/Side Products Reaction temperature is too high.- Lower the reaction temperature. - Consider adding reagents dropwise to control exothermic reactions.
Incorrect stoichiometry.- Carefully check the molar ratios of your reactants. - An excess of one reactant may lead to side product formation.
Presence of oxygen or moisture.- For air- or moisture-sensitive reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.- Use a different solvent for extraction. - Perform multiple extractions with smaller volumes of solvent.
Product co-elutes with impurities during chromatography.- Optimize the mobile phase for better separation. - Consider using a different stationary phase. - Techniques like acid-base extraction can be used to separate basic pyridine products from non-basic impurities.

Experimental Protocols

General Procedure for Methoxylation of a Chloropyridine Derivative:

  • Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the chloropyridine starting material and an anhydrous solvent (e.g., methanol or DMF).

  • Reagent Addition: Sodium methoxide (as a solution in methanol or as a solid) is added to the flask. The amount of sodium methoxide should be carefully measured, typically in a slight excess.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., reflux) and stirred for a set period. The progress of the reaction should be monitored by TLC or HPLC.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Data Presentation

The following table outlines key parameters to consider for optimizing the synthesis of this compound. The expected impact is based on general chemical principles, and optimal values need to be determined experimentally.

Parameter Range to Explore Expected Impact on Yield and Purity
Temperature 0 °C to RefluxHigher temperatures generally increase reaction rates but may also lead to the formation of byproducts.
Solvent Aprotic (e.g., THF, DMF) vs. Protic (e.g., Methanol, Ethanol)The polarity and proticity of the solvent can significantly influence reaction rates and selectivity.
Catalyst Acid vs. Base CatalysisThe choice of catalyst can open up different reaction pathways and affect the product distribution.
Concentration 0.1 M to 1 MHigher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions.
Reaction Time 1 hour to 24 hoursInsufficient time will lead to incomplete conversion, while prolonged times may result in product degradation.

Visualizations

reaction_pathway Maltol Maltol MethylatedMaltol Methylated Intermediate Maltol->MethylatedMaltol Methylation AmmonifiedProduct Pyridinone Intermediate MethylatedMaltol->AmmonifiedProduct Ammonification ChlorinatedPyridine Chlorinated Pyridine AmmonifiedProduct->ChlorinatedPyridine Chlorination PyridineNoxide Pyridine N-Oxide ChlorinatedPyridine->PyridineNoxide Oxidation DimethoxyPyridine Dimethoxy Pyridine Intermediate PyridineNoxide->DimethoxyPyridine Methoxylation FinalProduct This compound DimethoxyPyridine->FinalProduct Hydroxylation

Caption: Hypothetical synthetic pathway from maltol.

troubleshooting_workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_yield->optimize_conditions Yes analyze_byproducts Analyze Byproducts (NMR, MS) check_purity->analyze_byproducts Yes success Successful Synthesis check_purity->success No optimize_conditions->check_yield check_reagents Check Reagent Purity check_reagents->optimize_conditions analyze_byproducts->optimize_conditions optimize_purification Optimize Purification (Chromatography, Recrystallization) analyze_byproducts->optimize_purification optimize_purification->check_purity end End success->end logical_relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Selectivity Selectivity Temperature->Selectivity Concentration Concentration Concentration->Yield Concentration->Purity Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity

References

Technical Support Center: Degradation of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Hydroxy-2,3-dimethoxypyridine. The following information is based on established principles of pyridine derivative degradation and best practices for forced degradation studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

IssuePossible Cause(s)Recommended Action(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. The analytical method is not stability-indicating.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the duration of exposure, or the temperature.[1] 2. If the compound is inherently stable, document the conditions tested as this is valuable information.[1] 3. Develop and validate a stability-indicating method capable of separating the parent compound from potential degradation products.[2]
Poor mass balance in analytical results. 1. Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore or are volatile). 2. Degradation products are not eluting from the chromatography column.1. Employ a more universal detection method such as mass spectrometry (MS) or charged aerosol detection (CAD).[1] 2. Modify the mobile phase composition or gradient to ensure the elution of all components.
Inconsistent or irreproducible degradation profiles. 1. Variability in experimental conditions (e.g., temperature, light exposure, pH). 2. Impurities in the starting material or reagents.1. Ensure tight control over all experimental parameters. 2. Use high-purity reagents and solvents and characterize the starting material thoroughly.[3]
Appearance of unknown peaks in HPLC/LC-MS chromatograms. 1. Degradation of the target molecule has occurred. 2. Contamination from solvents, glassware, or reagents.1. Characterize the new peaks using techniques like LC-MS/MS and NMR to elucidate the structure of the degradation products.[4] 2. Run solvent blanks and control samples to identify and eliminate sources of contamination.
Variable results in cell-based assays. 1. Degradation of this compound in the cell culture medium. 2. Interaction with media components.1. Perform a stability study of the compound in the specific cell culture medium under incubation conditions.[4] 2. Prepare fresh compound-containing media for each experiment.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

Forced degradation studies, also known as stress testing, are essential for:

  • Identifying potential degradation products.[1]

  • Elucidating probable degradation pathways.[1]

  • Assessing the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods.[1][2]

Q2: What are the typical stress conditions that should be applied to this compound?

Common stress conditions for pharmaceutical compounds include:

  • Acidic and Basic Hydrolysis: To investigate susceptibility to degradation in solutions of varying pH.[1]

  • Oxidation: To assess the impact of oxidative stress, often using reagents like hydrogen peroxide.[1]

  • Thermal Stress: To evaluate the effect of high temperatures on the compound in both solid and solution states.[1]

  • Photostability: To determine the compound's sensitivity to light exposure.[1]

Q3: What degradation pathways can be anticipated for this compound based on its structure?

While specific pathways must be determined experimentally, general degradation patterns for pyridine derivatives include:

  • Hydroxylation: The pyridine ring is often hydroxylated in biological systems, a reaction frequently catalyzed by cytochrome P450 enzymes.[5][6] For instance, 3-hydroxypyridine can be metabolized to 2,5-dihydroxypyridine.[5]

  • Ring Cleavage: Following hydroxylation, the pyridine ring can be cleaved. This is a common step in the microbial degradation of hydroxypyridines.[7][8][9]

  • O-demethylation: The methoxy groups on the pyridine ring could be susceptible to O-demethylation.

  • Oxidation: The hydroxyl group can be oxidized.

Q4: How should I choose the right analytical method to study the degradation of this compound?

A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. However, for comprehensive analysis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly recommended as it can separate degradation products and provide mass information, which is invaluable for their identification.[4]

  • Method Validation: The chosen method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol (or other suitable organic solvent)

  • Calibrated oven, photostability chamber, pH meter, and analytical balance

  • Validated stability-indicating HPLC or LC-MS method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[1]

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute to a suitable concentration for analysis.[1]

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Follow the incubation and sampling procedure as in acidic hydrolysis, neutralizing with HCl.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store at room temperature, protected from light, for a defined period.[1]

    • Sample at various time points for analysis.

  • Thermal Degradation:

    • Subject a sample of the solid compound and a sample of the stock solution to high temperature (e.g., 60°C or higher) in an oven for a defined period.[4]

    • For the solid sample, dissolve it in a suitable solvent before analysis.

  • Photodegradation:

    • Expose a sample of the solid compound and a sample of the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period.[4]

    • Keep a control sample in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method, along with a non-stressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a common reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water) with a suitable buffer (e.g., phosphate buffer, acetate buffer) if the compound has ionizable groups.

  • Gradient Optimization:

    • Develop a gradient elution program to ensure the separation of the parent peak from any new peaks that appear in the stressed samples.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the parent compound and all degradation products.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate specificity.[10]

Visualizations

G cluster_stress Forced Degradation Workflow substance This compound (Solid & Solution) stress_conditions Stress Conditions acid Acidic Hydrolysis stress_conditions->acid base Basic Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photostability stress_conditions->photo analysis Stability-Indicating Analytical Method (HPLC/LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Degradation Profile & Pathway Elucidation analysis->results

Caption: Workflow for a forced degradation study.

G cluster_pathway Hypothetical Degradation Pathways cluster_phase1 Phase I Degradation cluster_phase2 Phase II Degradation parent This compound hydroxylation Further Hydroxylation parent->hydroxylation e.g., Microbial or Cytochrome P450 demethylation O-Demethylation parent->demethylation oxidation Oxidation of Hydroxyl Group parent->oxidation ring_cleavage Ring Cleavage Products hydroxylation->ring_cleavage demethylation->ring_cleavage

Caption: Potential degradation pathways for pyridine derivatives.

References

Technical Support Center: Purifying 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2,3-dimethoxypyridine. The following sections address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Impurities in this compound typically arise from the synthetic route used. Common impurities can be categorized as:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates, such as chlorinated or partially demethylated pyridine derivatives.

  • Byproducts: Compounds formed from side reactions, which can include isomers or products of over-reaction.

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

  • Water: Hydroxypyridines can be hygroscopic.

Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?

A2: Discoloration, often appearing as a yellow or brown tint, is typically due to the presence of minor, highly colored byproducts from the synthesis or degradation products. The use of activated carbon during recrystallization is an effective method for removing colored impurities.

Q3: I am observing peak tailing when analyzing my this compound sample by silica gel column chromatography. What can I do to improve the peak shape?

A3: Peak tailing of pyridine-containing compounds on silica gel is a common issue due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.

Q4: After purification, the yield of my this compound is very low. What are the potential reasons for this?

A4: Low recovery can result from several factors:

  • Inappropriate Recrystallization Solvent: The compound may have significant solubility in the "cold" recrystallization solvent, leading to product loss in the mother liquor.

  • Multiple Purification Steps: Each purification step will inevitably result in some loss of material.

  • Product Degradation: The compound may be unstable under the purification conditions (e.g., high temperatures or acidic/basic conditions).

  • Adsorption onto Stationary Phase: During chromatography, the product may irreversibly adsorb to the stationary phase.

Troubleshooting Guides

Issue 1: Incomplete Removal of a Less Polar Impurity

Symptom: TLC or LC-MS analysis of the purified product shows a persistent spot or peak with a higher Rf value or shorter retention time, respectively, than this compound.

Possible Cause: The impurity has a polarity very similar to the product, making separation by standard chromatography or recrystallization difficult. This could be a starting material or a byproduct with one less polar functional group.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System: Perform a systematic screen of different solvent systems for column chromatography. A less polar eluent system may improve separation.

    • Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina or a bonded phase (e.g., diol, cyano).

  • Recrystallization Solvent Screening:

    • Experiment with a variety of single and mixed solvent systems for recrystallization. A solvent system where the impurity is significantly more soluble than the product at low temperatures is ideal.

  • Acid-Base Extraction:

    • Utilize the basicity of the pyridine nitrogen. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The this compound should move to the aqueous phase, potentially leaving the less polar, non-basic impurity in the organic phase. Neutralize the aqueous phase with a base and extract the product back into an organic solvent.

Issue 2: Presence of a More Polar Impurity

Symptom: TLC or LC-MS analysis shows a persistent spot or peak with a lower Rf value or longer retention time than the desired product.

Possible Cause: This could be a byproduct with additional polar functional groups, or a salt form of the product or an impurity.

Troubleshooting Steps:

  • Recrystallization:

    • Choose a more polar solvent for recrystallization in which the impurity is highly soluble even at low temperatures, while the product crystallizes out.

  • Chromatography Optimization:

    • Increase the polarity of the eluent system to facilitate the elution of the impurity from the column.

    • If the impurity is highly polar, it may be retained on the baseline. In this case, a "plug" filtration through a small amount of silica gel might be sufficient to remove it, eluting the product with a moderately polar solvent.

  • Washing:

    • If the impurity is a salt, washing the solid product with a solvent in which the salt is soluble but the product is not, may be effective.

Experimental Protocols

Protocol 1: Recrystallization for General Purification
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for hydroxypyridines include water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Dissolution: In an appropriately sized flask, add the crude solid and a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight) and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4. A common starting point for pyridine derivatives is a mixture of ethyl acetate and hexane. To mitigate peak tailing, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery YieldNotes
Recrystallization (Ethanol/Water)85%98%75%Effective for removing baseline impurities.
Flash Chromatography (Silica, Hexane/EtOAc + 0.5% TEA)85%>99%60%Good for separating closely related impurities.
Acid-Base Extraction85%95%80%Effective for removing non-basic impurities.

Visualizations

experimental_workflow cluster_purification Purification of this compound crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution decolorization Decolorization (Activated Carbon) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Cooling and Crystallization hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation drying Drying isolation->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Impurity Detected in Product check_polarity Is Impurity More or Less Polar? start->check_polarity less_polar Less Polar check_polarity->less_polar Less more_polar More Polar check_polarity->more_polar More optimize_chroma Optimize Chromatography (Less Polar Eluent) less_polar->optimize_chroma acid_base Acid-Base Extraction less_polar->acid_base recrystallize_polar Recrystallize (More Polar Solvent) more_polar->recrystallize_polar increase_eluent_polarity Increase Eluent Polarity more_polar->increase_eluent_polarity wash_solid Wash Solid with Appropriate Solvent more_polar->wash_solid

Technical Support Center: 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy-2,3-dimethoxypyridine. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: Based on general handling procedures for substituted pyridines, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It should be kept away from moisture and strong oxidizing agents to prevent potential degradation.

Q2: I observed a change in the color of my solid this compound sample. What could be the cause?

A2: A color change in the solid material could indicate degradation. This might be due to exposure to light, air (oxidation), or moisture over time. It is crucial to re-analyze the sample for purity before use.

Q3: My solution of this compound has turned yellow/brown. Is it still usable?

A3: Discoloration of a solution is a strong indicator of chemical degradation. The compound may be undergoing oxidation or other decomposition reactions. It is highly recommended to prepare fresh solutions before use and to conduct a purity check (e.g., by HPLC) if a stored solution must be used.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, substituted pyridines can be susceptible to oxidation and other degradation mechanisms. The hydroxyl and methoxy groups can influence the electron density of the pyridine ring, potentially making it susceptible to oxidative ring opening or other transformations, especially under harsh conditions such as strong acidity, basicity, or in the presence of oxidizing agents.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.

    • Assess Solution Stability: If the assay involves prolonged incubation, assess the stability of this compound in the assay buffer over the same duration and under the same conditions. Use an analytical method like HPLC-UV to monitor the compound's concentration over time.

    • pH Considerations: Check the pH of your assay medium. Extreme pH values can accelerate the degradation of many organic compounds.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

  • Possible Cause: On-column degradation or degradation in the sample vial.

  • Troubleshooting Steps:

    • Mobile Phase Compatibility: Ensure the mobile phase is compatible with the compound. Highly acidic or basic mobile phases can cause degradation.

    • Sample Solvent: Dissolve the sample in a neutral, aprotic solvent if possible for analysis.

    • Temperature Control: Use a cooled autosampler to minimize degradation in the vial while waiting for injection.

    • Peak Identification: If new peaks are consistently observed, consider performing forced degradation studies to identify potential degradation products.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides a hypothetical summary based on typical stability profiles of related pyridine derivatives. Users must perform their own stability studies to obtain accurate data for their specific experimental conditions.

ConditionParameterValueNotes
Solid State Shelf Life (at 2-8 °C, protected from light)> 1 year (predicted)Assumes storage in a tightly sealed, inert atmosphere.
PhotostabilityPotential for degradationExposure to UV light may cause discoloration and degradation.
Solution (PBS, pH 7.4) Half-life (at 37 °C)~24-48 hours (estimated)This is a hypothetical value and should be experimentally determined.
Half-life (at 2-8 °C)> 1 week (estimated)Stability is expected to be higher at lower temperatures.
Forced Degradation 0.1 M HCl (at 60 °C)Significant degradation expected within hoursHydroxypyridines can be susceptible to acid-catalyzed degradation.
0.1 M NaOH (at 60 °C)Significant degradation expected within hoursThe phenolic hydroxyl group may be reactive under basic conditions.
3% H₂O₂ (at RT)Significant degradation expectedPyridine rings can be susceptible to oxidation.

Experimental Protocols

Protocol 1: Solution Stability Assessment by HPLC-UV

  • Objective: To determine the stability of this compound in a specific buffer over time.

  • Materials:

    • This compound

    • Buffer of interest (e.g., PBS, pH 7.4)

    • HPLC system with UV detector

    • C18 HPLC column

    • Acetonitrile (ACN)

    • Water (HPLC grade)

    • Formic acid (or other suitable mobile phase modifier)

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Spike the stock solution into the pre-warmed buffer of interest to achieve the final desired concentration.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.

    • Incubate the solution under the desired experimental conditions (e.g., 37 °C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Monitor the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Visualizations

logical_relationship Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Assay Results check_compound Is the compound stable under assay conditions? start->check_compound prepare_fresh Prepare fresh stock solution check_compound->prepare_fresh No run_stability_study Conduct solution stability study (HPLC) check_compound->run_stability_study Yes prepare_fresh->run_stability_study degradation_observed Degradation Observed? run_stability_study->degradation_observed modify_conditions Modify assay conditions (e.g., shorter incubation, different buffer) degradation_observed->modify_conditions Yes no_degradation Compound is stable. Investigate other assay parameters. degradation_observed->no_degradation No end Problem Resolved modify_conditions->end no_degradation->end

Caption: Troubleshooting workflow for inconsistent experimental results.

experimental_workflow Workflow for Assessing Solution Stability cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (e.g., in DMSO) spike Spike Stock into Buffer prep_stock->spike prep_buffer Prepare Assay Buffer prep_buffer->spike t0 t=0 Analysis (HPLC) spike->t0 incubate Incubate at Desired Temperature t0->incubate timepoints Analyze at Time Points (t=1, 2, 4, 8, 24h) incubate->timepoints calc Calculate % Remaining timepoints->calc plot Plot % Remaining vs. Time calc->plot

Caption: Experimental workflow for solution stability analysis.

References

Technical Support Center: Characterization of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 4-Hydroxy-2,3-dimethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound stem from its physicochemical properties. As a substituted pyridine, it is a polar and potentially basic compound, which can lead to difficulties in chromatographic separation, such as poor retention on standard reversed-phase columns and peak tailing.[1] Its stability can also be a concern, with potential for degradation under certain conditions. Furthermore, as a potentially novel or less-studied compound, a lack of extensive reference data for spectroscopic and chromatographic analysis can complicate structural confirmation and purity assessment.

Q2: How can I improve the peak shape when analyzing this compound by HPLC?

A2: Peak tailing is a common issue for basic compounds like substituted pyridines due to interactions with residual silanols on the silica-based columns.[1] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the basic pyridine nitrogen.[2]

  • Use of an Appropriate Column: Employing a column with a stationary phase designed for polar or basic compounds, such as a polar-embedded or end-capped column, can significantly improve peak symmetry.

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol interactions.[2]

Q3: What are the expected degradation pathways for this compound?

A3: Hydroxypyridine derivatives can be susceptible to oxidative degradation. A likely pathway involves hydroxylation of the pyridine ring, followed by ring cleavage.[3][4][5] For this compound, this could be initiated by the formation of a dihydroxypyridine intermediate, which is then further oxidized. The methoxy groups may also be susceptible to hydrolysis under acidic or basic conditions.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor retention on C18 column The compound is highly polar.1. Use a polar-modified C18 column or a HILIC column. 2. Consider using an ion-pairing reagent, but be mindful of MS compatibility.[1]
Peak Tailing Interaction of the basic pyridine nitrogen with acidic silanols on the column packing.1. Lower the mobile phase pH to 2-3.[2] 2. Use a high-purity, end-capped column. 3. Add a competing base like triethylamine to the mobile phase (for UV detection only).
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column thermostat. 3. Flush the column with a strong solvent to remove contaminants.
Ghost Peaks Contamination in the mobile phase, injector, or sample. Late eluting compounds from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Clean the injector and sample loop. 3. Implement a column wash step at the end of each run.
Mass Spectrometry (MS) Analysis
Problem Possible Cause Troubleshooting Steps
Weak or no molecular ion peak In-source fragmentation. Inefficient ionization.1. Use a softer ionization technique (e.g., ESI instead of EI). 2. Optimize ionization source parameters (e.g., cone voltage, capillary temperature).
Complex fragmentation pattern Multiple fragmentation pathways. Presence of impurities or adducts.1. Perform MS/MS analysis to isolate and fragment the parent ion. 2. Compare the fragmentation of the main peak with that of suspected impurities. 3. Check for common adducts (e.g., Na+, K+, solvent adducts).
Poor reproducibility of spectra Inconsistent ionization conditions. Sample degradation in the source.1. Ensure stable spray and ion source conditions. 2. Check for sample stability under the analytical conditions.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad peaks Presence of paramagnetic impurities. Chemical exchange. Poor shimming.1. Treat the sample with a chelating agent if metal contamination is suspected. 2. Acquire spectra at different temperatures to check for exchange phenomena. 3. Re-shim the spectrometer.
Incorrect integration Overlapping peaks. Baseline distortion.1. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. 2. Apply baseline correction algorithms.
Difficulty in assigning protons and carbons Lack of reference data. Complex coupling patterns.1. Use 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity. 2. Compare experimental data with predicted chemical shifts from NMR prediction software.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method for the analysis of this compound is provided below. Method optimization will be required based on the specific instrumentation and column used.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 270 nm, to be determined by UV scan).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the sensitive quantification and confirmation of this compound.

  • LC System: Utilize the HPLC conditions described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MS Scan Mode: Full scan from m/z 50-500 for initial identification.

  • MS/MS Mode: Product ion scan of the protonated molecule [M+H]+ for structural confirmation. Collision energy should be optimized (e.g., 10-30 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or Methanol-d4.

  • Concentration: 5-10 mg/mL.

  • Spectrometer: 400 MHz or higher.

  • Experiments:

    • 1D: ¹H NMR, ¹³C NMR.

    • 2D: COSY, HSQC, HMBC for full structural assignment.

Quantitative Data

Disclaimer: The following data are predicted based on the analysis of structurally similar compounds and have not been experimentally confirmed for this compound.

Predicted NMR Data (in DMSO-d6, 400 MHz)
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-5~7.5~130
H-6~7.8~140
4-OH~9.5 (broad)-
2-OCH₃~3.8~55
3-OCH₃~3.9~60
C-2-~160
C-3-~125
C-4-~155
C-5-~110
C-6-~145
Predicted Mass Spectrometry Data (ESI+)
Ion Predicted m/z Notes
[M+H]⁺170.07Protonated molecule
[M+Na]⁺192.05Sodium adduct
[M+H-CH₃]⁺155.05Loss of a methyl radical from a methoxy group
[M+H-H₂O]⁺152.06Loss of water from the hydroxyl group
[M+H-CO]⁺142.07Loss of carbon monoxide

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) purification->forced_degradation hplc->ms LC-MS stability_hplc Stability-Indicating HPLC Method forced_degradation->stability_hplc

Caption: Experimental Workflow for Characterization.

troubleshooting_flow start Problem Encountered (e.g., Peak Tailing in HPLC) check_method Review Method Parameters (pH, Column, Mobile Phase) start->check_method check_system Inspect HPLC System (Pump, Injector, Detector) check_method->check_system Parameters OK solution Implement Solution (e.g., Adjust pH, Change Column) check_method->solution Parameter Issue Found check_sample Evaluate Sample Preparation (Solvent, Concentration) check_system->check_sample System OK check_system->solution System Issue Found check_sample->solution Sample Prep OK check_sample->solution Sample Issue Found

Caption: Logical Troubleshooting Flow for HPLC Issues.

degradation_pathway parent This compound intermediate1 Hydroxylated Intermediate (e.g., Dihydroxypyridine derivative) parent->intermediate1 Oxidation intermediate2 Ring-Opened Intermediate intermediate1->intermediate2 Ring Cleavage degradation_products Further Degradation Products intermediate2->degradation_products Hydrolysis/Oxidation

References

Technical Support Center: Synthesis of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for synthesizing 4-Hydroxy-2,3-dimethoxypyridine?

A1: While a specific established route is not documented, two plausible retrosynthetic approaches can be considered. The first involves constructing the pyridine ring from acyclic precursors already bearing the necessary functional groups. The second approach is the functionalization of a pre-existing 2,3-dimethoxypyridine core at the 4-position.

Q2: What are the main challenges anticipated in the synthesis of this compound?

A2: Key challenges include controlling regioselectivity during ring formation or functionalization, managing the reactivity of the methoxy groups which can be sensitive to acidic or harsh conditions, and achieving efficient purification of the final product from potential isomers and side-products.

Q3: Are there any safety precautions I should take when attempting these syntheses?

A3: Yes. Researchers should conduct a thorough risk assessment before starting any experiment. Many reagents used in pyridine synthesis, such as strong acids, bases, and organometallic compounds, are hazardous. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Q4: How can I purify the final this compound product?

A4: Purification will likely involve column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities. Recrystallization from a suitable solvent system could be an alternative or a subsequent purification step.

Proposed Synthetic Route 1: Pyridone Ring Construction from Acyclic Precursors

This approach focuses on building the 4-pyridone ring system from appropriately functionalized acyclic starting materials. 4-pyridone exists in tautomeric equilibrium with 4-hydroxypyridine.

Experimental Workflow

Synthetic_Route_1 cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Tautomerization cluster_3 Step 4: Decyanation (optional) A Dimethoxymalononitrile C Intermediate Enone A->C Piperidine, Acetic Acid B 1,1-Dimethoxyacetone B->C E Adduct C->E Sodium Ethoxide D Malononitrile D->E F 4-Hydroxy-2,3-dimethoxy-5-cyanopyridine E->F Heat G This compound F->G H3PO4, Heat

Caption: Proposed synthetic route via ring construction.

Troubleshooting Guide for Route 1
Issue Possible Cause(s) Suggested Solution(s)
Low yield in Knoevenagel condensation (Step 1) - Incomplete reaction. - Decomposition of starting materials.- Increase reaction time or temperature moderately. - Use a Dean-Stark trap to remove water. - Ensure high purity of starting materials.
Formation of multiple products in Michael addition (Step 2) - Lack of regioselectivity. - Self-condensation of starting materials.- Optimize the base and solvent system. - Add the nucleophile slowly at a lower temperature.
Incomplete cyclization (Step 3) - Insufficient temperature or reaction time.- Increase the reaction temperature or prolong the reaction time. - Consider using a higher-boiling point solvent.
Difficulty in decyanation (Step 4) - The cyano group is unreactive.- Use harsher conditions (higher temperature, more concentrated acid). - Explore alternative decyanation methods, such as reductive or oxidative removal.
Illustrative Quantitative Data for Analogous Reactions
Step Parameter Typical Value Range
1Reaction Time4 - 12 hours
1Temperature80 - 120 °C
1Yield60 - 85%
2Reaction Time2 - 6 hours
2Temperature0 - 25 °C
2Yield50 - 75%
3Reaction Time6 - 24 hours
3Temperature100 - 150 °C
3Yield40 - 70%
Generalized Experimental Protocol for Route 1

Step 1: Knoevenagel Condensation

  • To a solution of 1,1-dimethoxyacetone (1.0 eq) and dimethoxymalononitrile (1.0 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Reflux the mixture with a Dean-Stark trap for 6-12 hours until no more water is collected.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate enone.

Step 2 & 3: Michael Addition and Cyclization

  • To a solution of sodium ethoxide (1.1 eq) in ethanol, add malononitrile (1.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of the intermediate enone (1.0 eq) in ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Heat the reaction mixture to reflux for 12-24 hours to effect cyclization.

  • Cool the mixture and acidify with dilute HCl.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the crude 4-hydroxy-2,3-dimethoxy-5-cyanopyridine.

Proposed Synthetic Route 2: Functionalization of 2,3-Dimethoxypyridine

This approach involves introducing a hydroxyl group at the 4-position of a commercially available or synthesized 2,3-dimethoxypyridine.

Experimental Workflow

Synthetic_Route_2 cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Hydrolysis A 2,3-Dimethoxypyridine B 2,3-Dimethoxy-4-nitropyridine A->B HNO3, H2SO4 C 4-Amino-2,3-dimethoxypyridine B->C Fe, NH4Cl D This compound C->D 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Proposed route via functionalization of a pyridine core.

Troubleshooting Guide for Route 2
Issue Possible Cause(s) Suggested Solution(s)
Low yield or no reaction in nitration (Step 1) - Deactivation of the pyridine ring by the methoxy groups. - Insufficiently strong nitrating conditions.- Use a stronger nitrating agent (e.g., fuming nitric acid). - Carefully control the temperature to avoid decomposition.
Formation of multiple nitro isomers - Lack of regioselectivity.- Optimize the reaction temperature and acid concentration. - Isolate the desired isomer by column chromatography or recrystallization.
Incomplete reduction of the nitro group (Step 2) - Insufficient reducing agent or reaction time. - Deactivation of the catalyst.- Increase the amount of reducing agent and/or prolong the reaction time. - Ensure the reaction is run under an inert atmosphere if using a metal catalyst like Pd/C.
Low yield in diazotization/hydrolysis (Step 3) - Instability of the diazonium salt. - Formation of side products (e.g., Sandmeyer reaction if halides are present).- Perform the diazotization at low temperatures (0-5 °C).[1] - Use the diazonium salt solution immediately in the next step. - Ensure the absence of interfering nucleophiles.
Illustrative Quantitative Data for Analogous Reactions
Step Parameter Typical Value Range
1Reaction Time2 - 8 hours
1Temperature0 - 50 °C
1Yield40 - 70%
2Reaction Time4 - 16 hours
2Temperature25 - 80 °C
2Yield70 - 95%
3Reaction Time1 - 4 hours
3Temperature0 - 100 °C
3Yield50 - 80%
Generalized Experimental Protocol for Route 2

Step 1: Nitration

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Slowly add 2,3-dimethoxypyridine (1.0 eq) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Pour the mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate 2,3-dimethoxy-4-nitropyridine.

Step 2: Reduction

  • To a solution of 2,3-dimethoxy-4-nitropyridine (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 6-12 hours.

  • Filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-amino-2,3-dimethoxypyridine.

Step 3: Diazotization and Hydrolysis

  • Dissolve the crude 4-amino-2,3-dimethoxypyridine (1.0 eq) in dilute sulfuric acid at 0 °C.[1]

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.[1]

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Heat the solution to 80-100 °C and maintain for 1-2 hours until nitrogen evolution ceases.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain this compound.

References

Technical Support Center: Production of 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 4-Hydroxy-2,3-dimethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of substituted pyridines like this compound?

A1: Scaling up pyridine synthesis often presents challenges not observed at the laboratory scale.[1] Key issues include:

  • Reduced Yields: Reaction conditions that are optimal on a small scale may not translate directly to larger batches, leading to decreased product yield.[1]

  • Exotherm Control: Many reactions in pyridine synthesis are exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and creating safety hazards.[1][2]

  • Mixing and Mass Transfer Limitations: Inefficient mixing in large vessels can result in localized "hot spots" and concentration gradients, leading to the formation of impurities.[1]

  • Changes in Impurity Profile: Longer reaction times and temperature variations at scale can lead to the formation of new or increased levels of impurities.[1]

  • Work-up and Purification: Isolation and purification of the final product can be more complex at a larger scale, potentially requiring different techniques than those used in the lab.

Q2: What are the key safety considerations for the industrial-scale synthesis of this compound?

A2: Safety is a primary concern during scale-up. Important considerations include:

  • Thermal Hazard Assessment: A thorough understanding of the reaction's thermal profile is critical to prevent thermal runaway. This includes determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[1][3]

  • Reagent Handling: The safe handling of all raw materials, intermediates, and reagents, such as ammonia or other volatile compounds, is crucial and requires appropriate engineering controls.[1]

  • Pressure Management: If gaseous byproducts are generated, a proper venting and pressure relief system must be in place to prevent pressure buildup in the reactor.[1]

  • Material Compatibility: Ensure that all reactor materials and handling equipment are compatible with the chemicals being used to prevent corrosion and contamination.

Q3: How can the choice of solvent impact the scale-up of this compound synthesis?

A3: Solvent selection is critical for a successful scale-up. The solvent affects reaction kinetics, solubility of reactants and products, and the ease of product isolation.[1] A solvent that is suitable for lab-scale synthesis may not be appropriate for pilot or industrial scale due to factors like:

  • Boiling Point and Flammability: Solvents with low boiling points can be difficult to handle in large reactors, while highly flammable solvents pose significant safety risks.

  • Toxicity and Environmental Impact: "Green" chemistry principles should be considered, favoring less toxic and more environmentally friendly solvents.

  • Cost and Availability: The cost and availability of the solvent in large quantities are important economic factors.

  • Recovery and Recycling: The ability to efficiently recover and recycle the solvent can significantly impact the process's overall cost-effectiveness.

Troubleshooting Guides

Guide 1: Low Yield of this compound

Problem: The yield of this compound is significantly lower upon scale-up compared to lab-scale experiments.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature Perform a temperature optimization study at the pilot scale. Even minor deviations from the optimal temperature can drastically affect yield. Implement precise temperature control systems in the reactor.
Poor Mixing Evaluate the reactor's mixing efficiency. Consider using different impeller designs or increasing the agitation speed. For heterogeneous reactions, ensure efficient phase transfer.
Incomplete Reaction Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Extend the reaction time if necessary, but be mindful of potential side reactions with prolonged heating.
Side Reactions Identify the major byproducts through analytical techniques. Adjust reaction parameters such as temperature, concentration, or order of reagent addition to minimize their formation.[4]
Degradation of Starting Materials or Product Assess the thermal stability of all components under the reaction conditions.[5] Impurities in starting materials can also catalyze degradation.[2]
Guide 2: High Levels of Impurities in the Final Product

Problem: The final this compound product is contaminated with significant levels of impurities.

Possible Causes and Solutions:

CauseRecommended Action
Over-alkylation or Incomplete Alkylation If the synthesis involves methylation or other alkylation steps, precisely control the stoichiometry of the alkylating agent and the reaction temperature to avoid the formation of over- or under-alkylated impurities.
Formation of Positional Isomers The reaction conditions may favor the formation of undesired isomers. Re-evaluate the catalyst and solvent system to improve regioselectivity.
Hydrolysis of Methoxy Groups During work-up or under certain reaction conditions, the methoxy groups can be susceptible to hydrolysis. Control the pH and temperature during aqueous work-up procedures.
Inefficient Purification The purification method used at the lab scale (e.g., column chromatography) may not be suitable for large quantities. Develop a scalable purification process, such as recrystallization or distillation, and optimize the solvent system.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (Key Intermediate)

This protocol is adapted from a patented method for a structurally related compound and serves as a potential route to an intermediate for this compound.[6]

Materials:

  • Maltol

  • Dimethyl phosphate

  • Sodium hydroxide

  • Aqueous ammonia

  • Phosphorus oxychloride

  • Glacial acetic acid

  • Hydrogen peroxide (30%)

  • Sodium methoxide

  • Paraformaldehyde

  • Thionyl chloride

  • Dichloromethane

  • Toluene

Procedure:

  • Methylation: React maltol with dimethyl phosphate in the presence of sodium hydroxide to yield 3-methoxy-2-methyl-4H-pyran-4-one.

  • Ammonification: Treat the product from step 1 with aqueous ammonia to form 3-methoxy-2-methyl-4-pyridone.

  • Chlorination: React the pyridone with phosphorus oxychloride to produce 4-chloro-3-methoxy-2-methylpyridine.

  • Oxidation: Oxidize the product from step 3 with hydrogen peroxide in glacial acetic acid to form 4-chloro-3-methoxy-2-methylpyridine N-oxide.

  • Methoxy Substitution: React the N-oxide with sodium methoxide to yield 3,4-dimethoxy-2-methylpyridine N-oxide.

  • Hydroxymethylation: Treat the product from step 5 with paraformaldehyde to introduce a hydroxymethyl group at the 2-position.

  • Secondary Chlorination: React the hydroxymethyl intermediate with thionyl chloride to produce 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Note: This is a multi-step synthesis where each step requires careful optimization and control, especially during scale-up.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound to a high purity level suitable for pharmaceutical applications.

Procedure:

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include isopropanol, ethanol, ethyl acetate, and mixtures with water.

  • Dissolution: Dissolve the crude this compound in the chosen solvent system at its boiling point. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature to remove residual solvent.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity during a Hypothetical Synthesis Step

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Major Impurity (%)
80127595.22.8
9088598.11.1
10068296.52.5 (thermal degradation)
11047090.37.8 (thermal degradation)

Table 2: Comparison of Purification Methods for this compound

Purification MethodScaleRecovery (%)Purity Achieved (%)
Silica Gel ChromatographyLab (10 g)85>99.5
Recrystallization (Ethanol/Water)Pilot (1 kg)9299.7
DistillationIndustrial (100 kg)9599.8

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control synthesis_start Starting Materials reaction Multi-step Synthesis synthesis_start->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying hplc HPLC Analysis drying->hplc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms

Caption: Experimental Workflow for the Production and Purification of this compound.

troubleshooting_logic start Low Yield or High Impurities Observed check_temp Verify Reaction Temperature start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Temp OK optimize_temp Optimize Temperature Profile check_temp->optimize_temp Temp Not OK check_reagents Analyze Starting Material Purity check_mixing->check_reagents Mixing OK improve_mixing Modify Agitation/Baffling check_mixing->improve_mixing Mixing Not OK purify_reagents Purify/Source Higher Grade Reagents check_reagents->purify_reagents Purity Not OK end Process Optimized check_reagents->end Purity OK optimize_temp->check_mixing improve_mixing->check_reagents purify_reagents->end

Caption: Troubleshooting Logic for Low Yield and High Impurities in Synthesis.

References

Validation & Comparative

Confirming the Structure of 4-Hydroxy-2,3-dimethoxypyridine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparative analysis of the expected spectroscopic data for 4-Hydroxy-2,3-dimethoxypyridine, designed to aid researchers in its unambiguous identification and differentiation from potential isomeric alternatives. The predicted data herein is based on established principles of spectroscopic analysis and data from structurally related compounds.

Predicted Spectroscopic Data Comparison

To facilitate the clear differentiation of this compound from its potential isomers, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-5H-6OCH₃ (C2)OCH₃ (C3)OH (C4)
This compound ~6.8-7.0~7.8-8.0~3.9~3.8~5.0-6.0 (broad)
2-Hydroxy-3,4-dimethoxypyridine~6.7-6.9~7.7-7.9~3.9 (C4)~3.8 (C3)~10.0-12.0 (broad)
3-Hydroxy-2,4-dimethoxypyridine~6.6-6.8~7.9-8.1~4.0 (C4)~3.9 (C2)~8.0-9.0 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6OCH₃ (C2)OCH₃ (C3/C4)
This compound ~160~135~165~105~145~56~55
2-Hydroxy-3,4-dimethoxypyridine~162~138~155~108~140~57 (C4)~56 (C3)
3-Hydroxy-2,4-dimethoxypyridine~158~140~158~102~148~58 (C4)~57 (C2)

Table 3: Predicted Mass Spectrometry Fragmentation

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 155140 ([M-CH₃]⁺), 125 ([M-2CH₃]⁺), 112 ([M-CH₃-CO]⁺)
2-Hydroxy-3,4-dimethoxypyridine155140 ([M-CH₃]⁺), 125 ([M-2CH₃]⁺), 112 ([M-CH₃-CO]⁺) - Similar to the target, requiring careful analysis of relative intensities.
3-Hydroxy-2,4-dimethoxypyridine155140 ([M-CH₃]⁺), 125 ([M-2CH₃]⁺), 112 ([M-CH₃-CO]⁺) - Similar to the target, requiring careful analysis of relative intensities.

Table 4: Predicted Characteristic IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC=C, C=N StretchC-O Stretch
This compound 3200-3600 (broad)1600-14501250-1000
2-Hydroxy-3,4-dimethoxypyridine3200-3600 (broad)1610-14601260-1010
3-Hydroxy-2,4-dimethoxypyridine3200-3600 (broad)1590-14401240-990

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an Electron Ionization (EI) mass spectrometer.

  • Data Acquisition :

    • Introduce the sample via a direct insertion probe or gas chromatography inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire the spectrum over a mass range of m/z 40-400.

    • The instrument should be properly tuned and calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR_Prep NMR Sample Prep Synthesis->NMR_Prep MS_Prep MS Sample Prep Synthesis->MS_Prep IR_Prep IR Sample Prep Synthesis->IR_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR MS Mass Spectrometry (EI) MS_Prep->MS IR FT-IR Spectroscopy IR_Prep->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Comparison Comparison with Isomeric Structures Structure_Confirmation->Comparison nmr_workflow start Dissolve Sample in CDCl₃ with TMS h1_acq ¹H NMR Acquisition (400 MHz, 16 scans) start->h1_acq c13_acq ¹³C NMR Acquisition (100 MHz, 1024 scans) start->c13_acq process_h1 ¹H Data Processing (FT, Phasing, Baseline) h1_acq->process_h1 process_c13 ¹³C Data Processing (FT, Phasing, Baseline) c13_acq->process_c13 interpret Spectral Interpretation & Assignment process_h1->interpret process_c13->interpret

A Comparative Analysis of 4-Hydroxy-2,3-dimethoxypyridine and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular structure is paramount to unlocking novel therapeutic potentials. This guide provides a comparative analysis of 4-Hydroxy-2,3-dimethoxypyridine and its structurally similar analogs, offering insights into their potential biological activities and the experimental frameworks for their evaluation. Due to a scarcity of direct comparative studies on this compound, this analysis extrapolates from data on related substituted hydroxypyridine and dimethoxypyridine derivatives to provide a foundational understanding for future research.

Structural Analogs and Their Biological Activities

The substitution pattern of hydroxyl and methoxy groups on the pyridine ring significantly influences the biological properties of these compounds. Below is a table summarizing the known activities of compounds structurally related to this compound. This data, while not a direct comparison, offers valuable insights into the structure-activity relationships within this chemical class.

Compound NameStructureKnown Biological ActivitiesReference
4-Hydroxy-2-pyridonesA class of compounds with a hydroxyl group at the 4-position and a carbonyl group at the 2-position of the pyridine ring.Antituberculosis activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1][1]
4,6-Dimethoxypyrimidine DerivativesPyrimidine ring with methoxy groups at the 4 and 6 positions.Potential antimicrobial and antifungal activities. Some derivatives have been explored for these properties.[2]
2-Methoxy-4-aryl-6-(thiophen-3-yl)pyridine-3-carbonitrilesA series of methoxypyridine derivatives.Exhibit in vitro cytotoxicity against various cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer.[3][3]
N-Benzimidazole-Derived Carboxamides with Hydroxy and Methoxy SubstitutionsComplex molecules containing hydroxy and methoxy-substituted phenyl rings.Show antiproliferative activity against cell lines like MCF-7, with some derivatives also exhibiting antibacterial properties.[4][4]
3,4,5-TrihydroxypiperidinesPiperidine ring with multiple hydroxyl substitutions.These iminosugar analogs are known for their glycosidase inhibition and have shown potential as immunosuppressants and antibacterial agents.[5][5]

Inferred Biological Profile of this compound

Based on the activities of related compounds, this compound can be hypothesized to possess a range of biological effects, making it a candidate for further investigation in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: The pyridine and pyrimidine cores are prevalent in many anti-infective agents. The presence of hydroxyl and methoxy groups can modulate the lipophilicity and hydrogen-bonding capabilities of the molecule, potentially enhancing its interaction with microbial targets.[2]

  • Anticancer and Cytotoxic Potential: Substituted pyridines have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The specific substitution pattern of this compound may confer selectivity towards certain cancer types.

  • Enzyme Inhibition: Hydroxypyridine derivatives are known to act as enzyme inhibitors. The arrangement of functional groups in the target compound could allow it to bind to the active sites of various enzymes, potentially modulating their activity in disease pathways.

Experimental Protocols

To facilitate further research into this compound and its analogs, this section outlines standardized experimental protocols for assessing their biological activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Test compound (this compound or its analogs)

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism inoculum standardized to a specific concentration

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Interactions and Workflows

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

G Hypothetical Signaling Pathway Modulation Compound Substituted Pyridine (e.g., this compound) Receptor Cell Surface Receptor Compound->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway modulation by a substituted pyridine.

G General Experimental Workflow for Biological Activity Screening Start Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial) Start->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Enzyme Assays, Pathway Analysis) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for screening the biological activity of novel compounds.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the verification of purity is a critical, non-negotiable step. The presence of even minute impurities can significantly alter the physicochemical properties, biological activity, and toxicity profile of a compound, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 4-Hydroxy-2,3-dimethoxypyridine, a substituted hydroxypyridine with potential applications in medicinal chemistry.

As a comparative benchmark, this guide will use 4-Hydroxy-6-methyl-2(1H)-pyridone, a structural analog and bioisostere of hydroxypyridines. Pyridinones are a class of compounds often explored in drug discovery for their favorable pharmacological properties.[1][2][3] By comparing the analytical approaches for these two compounds, researchers can gain a clearer understanding of the optimal strategies for purity validation of this class of molecules.

Key Analytical Techniques for Purity Validation

A multi-pronged analytical approach is essential for the robust characterization and purity determination of synthesized compounds. The most commonly employed and highly recommended techniques for substituted pyridines and pyridinones include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, offering high resolution and quantitative accuracy. A typical reverse-phase HPLC method separates the target compound from its impurities based on polarity, allowing for precise quantification of purity by peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed structural information. The chemical shifts and coupling constants of the protons and carbons in the molecule serve as a fingerprint. The absence of unexpected signals is a strong indicator of high purity.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through fragmentation analysis. It is a highly sensitive technique for detecting trace impurities with different molecular weights.

Comparative Data Presentation

The following tables summarize the key analytical data for this compound and its comparative analog, 4-Hydroxy-6-methyl-2(1H)-pyridone.

Table 1: Physicochemical and Chromatographic Data

ParameterThis compound4-Hydroxy-6-methyl-2(1H)-pyridone
Molecular Formula C₇H₉NO₃C₆H₇NO₂
Molecular Weight 155.15 g/mol 125.13 g/mol
HPLC Purity (Typical) >98%>99%
HPLC Column C18 Reverse-PhaseC18 Reverse-Phase
Mobile Phase Acetonitrile/Water with acidic modifierAcetonitrile/Water with acidic modifier
Detection UV at ~270-280 nmUV at ~220-230 nm and ~280-290 nm

Table 2: Spectroscopic Data

TechniqueThis compound (Predicted/Typical)4-Hydroxy-6-methyl-2(1H)-pyridone[4][5]
¹H NMR (CDCl₃, δ ppm) Aromatic protons (~6.5-7.5 ppm), Methoxy protons (~3.8-4.0 ppm), Hydroxyl proton (variable)10.99 (s, 1H, NH), 10.40 (s, 1H, OH), 5.59 (s, 1H, H-3), 5.34 (s, 1H, H-5), 2.07 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons (~110-160 ppm), Methoxy carbons (~55-60 ppm)167.6, 164.8, 145.9, 98.2, 95.7, 18.5
Mass Spectrum (m/z) [M+H]⁺ = 156[M]⁺ = 125 (100%), 97 (16%)

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible purity analysis. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general reverse-phase HPLC method suitable for the purity analysis of both this compound and 4-Hydroxy-6-methyl-2(1H)-pyridone, with minor modifications for optimization.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm for this compound; 225 nm and 285 nm for 4-Hydroxy-6-methyl-2(1H)-pyridone.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard instrument parameters.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling patterns with the expected structure. The absence of significant unassigned peaks is indicative of high purity.

Mass Spectrometry (MS) Protocol
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, typically coupled to an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is generally suitable for these nitrogen-containing compounds.

  • Analysis: The primary peak in the mass spectrum should correspond to the protonated molecule [M+H]⁺. Analyze for the presence of other masses that could indicate impurities or degradation products.

Visualizing the Workflow

A logical workflow is crucial for systematic purity validation. The following diagram illustrates the typical sequence of analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_decision Outcome Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Verification) Purification->MS Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Pass Compound Accepted Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Caption: Experimental workflow for the synthesis and purity validation of a target compound.

Potential Impurities in the Synthesis of this compound

Understanding the synthetic route is key to anticipating potential impurities. A plausible synthesis of this compound could involve the elaboration of a substituted pyridine precursor. For instance, a synthetic pathway might start from a commercially available chloropyridine, followed by nucleophilic substitution to introduce the methoxy and hydroxy groups.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials are common impurities.

  • Intermediates: Incomplete conversion of synthetic intermediates.

  • Byproducts: Products from side reactions, such as over-methylation or incomplete hydrolysis. For example, the synthesis of the related 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride involves multiple steps where intermediates could carry over.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

The following diagram illustrates a hypothetical signaling pathway for identifying these impurities.

impurity_identification cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material Substituted Pyridine (e.g., Chloropyridine) Intermediate_1 Methoxylation Reaction Starting_Material->Intermediate_1 Intermediate_2 Hydroxylation Reaction Intermediate_1->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Impurity_SM Unreacted Starting Material Final_Product->Impurity_SM Detected In Impurity_Intermediates Incomplete Reaction Intermediates Final_Product->Impurity_Intermediates Detected In Impurity_Byproducts Side-Reaction Products (e.g., Isomers, Over-alkylation) Final_Product->Impurity_Byproducts Detected In Impurity_Reagents Residual Reagents/Solvents Final_Product->Impurity_Reagents Detected In

Caption: Logical relationship of potential impurities arising from the synthetic pathway.

Conclusion

The validation of purity for a synthesized compound like this compound is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. By employing a combination of HPLC, NMR, and Mass Spectrometry, researchers can confidently ascertain the purity and structural integrity of their target molecule. The comparison with a well-characterized structural analog, 4-Hydroxy-6-methyl-2(1H)-pyridone, provides a valuable framework for establishing robust analytical protocols and interpreting the resulting data. A thorough understanding of the synthetic route is also paramount for the proactive identification and control of potential impurities, ensuring the reliability and reproducibility of subsequent scientific investigations.

References

A Comparative Analysis of the Biological Activities of Hydroxypyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced biological profiles of isomeric compounds is crucial for lead optimization and scaffold selection. This guide provides a comparative overview of the biological activities of the three structural isomers of hydroxypyridine: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. It is important to note that 2- and 4-hydroxypyridine exist in tautomeric equilibrium with their respective pyridone forms, a factor that significantly influences their biological properties.

While direct comparative studies on the parent isomers are limited, this guide synthesizes available data on their derivatives and toxicological profiles to offer insights into their relative biological activities.

Comparative Biological Activity Data

Antimicrobial Activity of Hydroxypyridine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of hydroxypyridines against common microbial strains.

Derivative ClassSpecific CompoundTarget OrganismMIC (µg/mL)Reference
3-Hydroxy-4-pyridone Compound 6c (with -OCH3 group)S. aureus32[1]
Compound 6c (with -OCH3 group)E. coli32[1]
4-Hydroxy-2-pyridone Furanpydone AS. aureus1.56 - 25[2]
Furanpydone AMRSA1.56 - 25[2]
Furanpydone AB. subtilis1.56 - 25[2]
4-Hydroxy-4-(pyridyl)alk-3-en-2-ones Various derivativesGram-positive bacteriaWeak activity[3]
Various derivativesGram-negative bacteriaWeak activity[3]
Antioxidant Activity of Hydroxypyridine Derivatives

The antioxidant potential of hydroxypyridine derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Derivative ClassSpecific CompoundAntioxidant Activity (IC50)Reference
3-Hydroxypyridine analogues Mexidol> Emoxipin > Proxipin[4]
5-Hydroxy-4-pyridinone derivatives Compound Va708.623 µM (DPPH scavenging)[5]
Compound VbMost potent in H2O2 scavenging[6]
Toxicological Profile of Hydroxypyridine Isomers

Toxicological data for the parent hydroxypyridine isomers provides a direct comparison of their general biological effects.

IsomerAcute Toxicity (LD50)Other Toxicological EffectsReference
2-Hydroxypyridine 410 mg/kg (intraperitoneal, mouse)Irritating to skin, eyes, and respiratory system. Toxic if swallowed.[7][8]
3-Hydroxypyridine 900 mg/kg (unreported, mammal); 1822 mg/kg (intraperitoneal, mouse)Irritating to eyes, skin, and respiratory system. May cause liver and kidney damage with prolonged exposure.[9][10]
4-Hydroxypyridine 923 mg/kg (intraperitoneal, mouse)Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the biological activities of hydroxypyridine derivatives are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Signaling Pathways and Experimental Workflows

Catabolic Pathway of 4-Hydroxypyridine in Arthrobacter sp. IN13

In some microorganisms, 4-hydroxypyridine can be utilized as a sole source of carbon and energy. The catabolic pathway in Arthrobacter sp. IN13 involves a series of enzymatic reactions.[13]

G cluster_0 4-Hydroxypyridine Catabolism 4HP 4-Hydroxypyridine 34DHP 3,4-Dihydroxypyridine 4HP->34DHP KpiA (Monooxygenase) 3NfIP 3-(N-formyl)-formiminopyruvate 34DHP->3NfIP KpiC (Amidohydrolase) 3FP 3-Formylpyruvate 3NfIP->3FP KpiB (Hydrolase) Pyruvate Pyruvate 3FP->Pyruvate

Caption: Catabolic pathway of 4-hydroxypyridine in Arthrobacter sp. IN13.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of chemical compounds, such as the hydroxypyridine isomers, against cancer cell lines.

G cluster_1 Cytotoxicity Screening Workflow Start Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding (96-well plates) Start->Cell_Culture Compound_Treatment Treatment with Hydroxypyridine Isomers (Concentration Gradient) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Data Analysis (Calculate IC50 values) Viability_Assay->Data_Analysis End Comparative Cytotoxicity Profile Data_Analysis->End

Caption: A generalized experimental workflow for cytotoxicity screening.

MAP4K4 Inhibition by 4-Hydroxy-2-pyridones

Certain derivatives of 4-hydroxy-2-pyridone have been identified as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a kinase involved in stress signaling pathways. This inhibition can promote neurite outgrowth, suggesting a potential therapeutic avenue for neurodegenerative diseases.[14]

G cluster_2 MAP4K4 Inhibition Pathway 4H2P 4-Hydroxy-2-pyridone Derivative MAP4K4 MAP4K4 4H2P->MAP4K4 Inhibits Neurite_Outgrowth Neurite Outgrowth MAP4K4->Neurite_Outgrowth Inhibits Stress_Signal Stress Signaling Stress_Signal->MAP4K4 Activates

Caption: Inhibition of MAP4K4 by 4-hydroxy-2-pyridone derivatives.

References

Spectroscopic Comparison of 4-Hydroxy-2,3-dimethoxypyridine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic characteristics of 4-Hydroxy-2,3-dimethoxypyridine and its plausible synthetic precursors. The data presented herein is essential for the identification and characterization of these compounds in various stages of pharmaceutical research and development.

A plausible synthetic route to this compound involves the transformation of a pyran-4-one precursor. Based on established synthetic methodologies for pyridine derivatives, 3-hydroxy-2-methoxypyran-4-one is a likely starting material, which upon reaction with an ammonia source, would yield an intermediate, 2,3-dimethoxy-4-pyridone. Subsequent hydroxylation would then lead to the final product. This guide will focus on the spectroscopic comparison of the target molecule and these key precursors.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted/Analog-Based)

CompoundChemical Shift (δ) ppm
This compound Aromatic Protons: 6.5-8.0 (m), Methoxy Protons: 3.8-4.2 (s), Hydroxy Proton: 9.0-11.0 (br s)
2,3-dimethoxy-4-pyridone Ring Protons: 6.0-7.5 (m), Methoxy Protons: 3.8-4.1 (s), NH Proton: 10.0-12.0 (br s)
3-hydroxy-2-methoxypyran-4-one Ring Protons: 6.3 (d, J=5.6 Hz, 1H, H-6), 7.7 (d, J=5.6 Hz, 1H, H-5), Methoxy Proton: 3.9 (s, 3H), Hydroxy Proton: 8.5 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Analog-Based)

CompoundChemical Shift (δ) ppm
This compound Aromatic Carbons: 110-160, Methoxy Carbons: 55-65
2,3-dimethoxy-4-pyridone Ring Carbons: 100-160, C=O Carbon: >170, Methoxy Carbons: 55-65
3-hydroxy-2-methoxypyran-4-one C-2: 155.8, C-3: 139.9, C-4: 174.5, C-5: 153.2, C-6: 116.2, Methoxy Carbon: 58.0

Table 3: IR Spectroscopic Data (Predicted/Analog-Based)

CompoundWavenumber (cm⁻¹)Functional Group
This compound 3400-3200 (broad), 3100-3000, 2950-2850, 1600-1450, 1300-1000O-H (stretch), C-H (aromatic), C-H (aliphatic), C=C and C=N (ring stretch), C-O (stretch)
2,3-dimethoxy-4-pyridone 3300-3100 (broad), 3100-3000, 2950-2850, ~1640, 1600-1450, 1300-1000N-H (stretch), C-H (aromatic), C-H (aliphatic), C=O (stretch), C=C (ring stretch), C-O (stretch)
3-hydroxy-2-methoxypyran-4-one 3400-3200 (broad), 3100-3000, 2950-2850, ~1650, 1600-1550, 1300-1000O-H (stretch), C-H (alkenyl), C-H (aliphatic), C=O (stretch), C=C (stretch), C-O (stretch)

Table 4: Mass Spectrometry Data (Predicted/Analog-Based)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound [M]⁺ = 155Loss of methyl (-15), Loss of methoxy (-31), Loss of CO (-28)
2,3-dimethoxy-4-pyridone [M]⁺ = 155Loss of methyl (-15), Loss of methoxy (-31), Loss of CO (-28)
3-hydroxy-2-methoxypyran-4-one [M]⁺ = 142Loss of CO (-28), Loss of formyl (-29), Retro-Diels-Alder fragmentation

Synthetic Pathway

The proposed synthetic pathway from 3-hydroxy-2-methoxypyran-4-one to this compound is illustrated below.

G A 3-hydroxy-2-methoxypyran-4-one B 2,3-dimethoxy-4-pyridone A->B + NH3 source C This compound B->C Hydroxylation

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the compounds.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Liquid/Solution Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or use a liquid cell.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the pure solvent).

  • Place the prepared sample in the spectrometer and record the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compounds and to study their fragmentation patterns.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS), Liquid Chromatography-Mass Spectrometer (LC-MS), or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For GC-MS analysis, the compound must be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.

Data Acquisition:

  • Ionization: Choose an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and its fragment ions.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.

  • Analyze the fragmentation pattern to gain information about the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.[5]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of potential analytical methods for the quantification of 4-Hydroxy-2,3-dimethoxypyridine. While specific validated methods for this compound are not widely published, this document outlines a comparative framework based on common analytical techniques used for similar substituted pyridine compounds. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select, develop, and cross-validate an appropriate analytical method.

The primary analytical techniques considered here are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an optimal method will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput.

Data Presentation: A Comparative Analysis of Potential Analytical Methods

The following tables summarize the expected quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound in a biological matrix such as plasma. These are projected performance characteristics based on data from similar analytes.

Table 1: Comparison of Expected Performance for this compound Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (ng/mL) 10 - 20005 - 10000.1 - 500
LLOQ (ng/mL) 1050.1
Accuracy (%) 90 - 11092 - 10895 - 105
Precision (CV%) < 15< 12< 10
Recovery (%) 80 - 9585 - 10590 - 110
Matrix Effect (%) N/A85 - 11590 - 110

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in less complex matrices or at higher concentrations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-15 min: 10-40% B; 15-20 min: 40-10% B; 20-25 min: 10% B.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the range of 230-280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]

    • Reconstitute the residue in 100 µL of the mobile phase for injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic performance.

  • Chromatographic Conditions:

    • Column: Fused silica capillary column (e.g., 60-m x 0.32-mm i.d., 1.0 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 200 µL of plasma, add an internal standard and 50 µL of 1 M NaOH.

    • Add 1 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Add 25 µL of a derivatizing agent such as MSTFA + 1% TMCS and incubate at 37°C for 30 minutes.[4]

    • Transfer the derivatized sample to an autosampler vial for injection.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity and is considered the gold standard for bioanalytical quantification.[5]

  • Chromatographic Conditions:

    • Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient will need to be developed to ensure adequate separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of plasma (pre-treated with an equal volume of 4% phosphoric acid).

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Reference & Comparator Methods set_acceptance Set Acceptance Criteria define_methods->set_acceptance Establishment of goals prepare_samples Prepare Spiked & Incurred Samples set_acceptance->prepare_samples Protocol definition analyze_ref Analyze with Reference Method prepare_samples->analyze_ref analyze_comp Analyze with Comparator Method prepare_samples->analyze_comp compare_data Statistically Compare Data analyze_ref->compare_data analyze_comp->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria Statistical analysis conclusion Conclusion on Method Equivalency assess_criteria->conclusion Decision

Caption: A typical workflow for the cross-validation of two bioanalytical methods.

MethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Method Analytical Method HPLC-UV GC-MS LC-MS/MS hplc_pros {Pros|Lower Cost Simpler Operation} hplc_cons {Cons|Lower Sensitivity Potential for Interference} gcms_pros {Pros|High Selectivity Good for Volatiles} gcms_cons {Cons|Derivatization often needed Not for thermolabile compounds} lcmsms_pros {Pros|Highest Sensitivity & Selectivity Wide Applicability} lcmsms_cons {Cons|Higher Cost & Complexity Potential Matrix Effects}

Caption: Logical comparison of the pros and cons of different analytical methods.

References

Comparative Guide to In Vitro Assay Validation: Featuring 4-Hydroxy-2,3-dimethoxypyridine as a Novel Antioxidant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of in vitro assays, using the hypothetical antioxidant potential of 4-Hydroxy-2,3-dimethoxypyridine as a case study. It compares its potential performance against established antioxidants, Trolox and β-carotene, and offers detailed experimental protocols for key assays relevant to oxidative stress.

Introduction to In Vitro Antioxidant Assay Validation

The validation of in vitro assays is a critical step in drug discovery and development. It ensures the reliability, reproducibility, and relevance of experimental findings. Oxidative stress, implicated in over 100 diseases, is a key area of investigation where such validated assays are crucial.[1] These assays typically measure the ability of a compound to scavenge reactive oxygen species (ROS) or inhibit lipid peroxidation.[1][2] This guide focuses on a comparative validation approach, essential for characterizing novel antioxidant compounds like this compound.

Comparative Performance of Antioxidant Compounds

To validate the antioxidant efficacy of a novel compound, it is benchmarked against well-characterized standards. This section presents hypothetical data for this compound against Trolox (a water-soluble vitamin E analog) and β-carotene.

Table 1: Comparative Analysis of Antioxidant Activity (Hypothetical Data)

Assay TypeParameterThis compoundTroloxβ-Carotene
DPPH Radical Scavenging Assay IC₅₀ (µM)45.822.575.3
Cellular ROS Detection (DCFDA) % ROS Reduction at 50 µM65%85%50%
Lipid Peroxidation Assay (TBARS) % Inhibition of MDA formation at 50 µM58%72%68%
Cytotoxicity (MTT Assay) CC₅₀ (µM) in PNT2 cells> 200> 500> 500

Note: The data for this compound is illustrative and intended for guidance purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of assay validation. The following are standard protocols for the assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) and standards (Trolox, β-carotene) in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a working solution of DPPH in ethanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or standard.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

  • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Cellular Reactive Oxygen Species (ROS) Detection Assay

This cell-based assay uses a fluorescent probe, such as DCFDA, to measure intracellular ROS levels.

Protocol:

  • Seed cells (e.g., human prostate PNT2 cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Induce oxidative stress in the cells using an agent like hydrogen peroxide (H₂O₂) or DPPH.[3][4]

  • Treat the cells with various concentrations of the test compound or standards for a specified period.

  • Wash the cells with a phosphate-buffered saline (PBS).

  • Load the cells with a DCFDA (2',7'-dichlorofluorescin diacetate) solution and incubate in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent DCF.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • The percentage of ROS reduction is calculated relative to the untreated, oxidatively stressed control.

Lipid Peroxidation (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Protocol:

  • Induce lipid peroxidation in a cell lysate or tissue homogenate using an inducing agent (e.g., FeSO₄/ascorbate).

  • Add various concentrations of the test compound or standards to the reaction mixture.

  • Incubate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Add TBA reagent to the mixture and heat at 95°C for 60 minutes.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The percentage of inhibition of MDA formation is calculated relative to the control.

Visualizing Experimental Workflows and Pathways

Diagrams are crucial for understanding the logical flow of experiments and the underlying biological mechanisms.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound_Prep Prepare Test Compound & Standard Solutions Incubation Incubate Compound with Assay System Compound_Prep->Incubation Assay_Reagent_Prep Prepare Assay Reagents (e.g., DPPH, DCFDA) Assay_Reagent_Prep->Incubation Measurement Measure Signal (Absorbance/Fluorescence) Incubation->Measurement Data_Calc Calculate % Inhibition or % Scavenging Measurement->Data_Calc IC50_Det Determine IC50/EC50 Data_Calc->IC50_Det

Caption: General workflow for an in vitro antioxidant assay.

G Stress Oxidative Stress (e.g., H2O2) ROS Cellular ROS (O2•−, •OH) Stress->ROS Induces Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Causes Neutralized Neutralized Species ROS->Neutralized Neutralized by Antioxidant Antioxidant Antioxidant Compound (e.g., this compound) Antioxidant->ROS Scavenges

Caption: Simplified pathway of oxidative stress and antioxidant intervention.

References

A Comparative Guide to the Reactivity of Substituted Pyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The strategic placement of substituents on the pyridine ring is a powerful tool to modulate its chemical reactivity, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates or the performance of functional materials. This guide provides a comprehensive comparison of the reactivity of variously substituted pyridines, supported by experimental data, to aid in the rational design and synthesis of novel pyridine-based compounds.

Understanding Pyridine Reactivity: Electronic and Steric Effects

The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which renders the ring electron-deficient compared to benzene. This intrinsic property makes pyridine and its derivatives generally less reactive towards electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1]

Substituents on the pyridine ring can either enhance or suppress this inherent reactivity through a combination of electronic and steric effects.

  • Electron-donating groups (EDGs) , such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups, increase the electron density of the ring, thereby activating it towards electrophilic attack and increasing the basicity of the nitrogen atom.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, further decrease the electron density of the ring, deactivating it towards electrophiles but significantly activating it for nucleophilic substitution.

  • Steric hindrance from bulky substituents, particularly at the positions flanking the nitrogen (2- and 6-positions), can impede the approach of reagents, thereby reducing the rate of reaction at those sites.

Quantitative Comparison of Pyridine Basicity: pKa Values

The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid (the pyridinium ion), is a critical indicator of its nucleophilicity and its propensity to react with electrophiles. A higher pKa value corresponds to a more basic and generally more reactive pyridine towards electrophiles. The tables below summarize the pKa values for a range of mono-substituted pyridines.

Table 1: pKa Values of 3-Substituted Pyridines

Substituent (at C3)pKa of Conjugate Acid
-H5.23
-CH₃5.68
-C₂H₅5.70
-Cl2.84
-Br2.84
-I3.25
-OH4.86
-OCH₃4.88
-NH₂5.98
-NO₂0.81
-CN1.45
-COOH4.88

Table 2: pKa Values of 4-Substituted Pyridines

Substituent (at C4)pKa of Conjugate Acid
-H5.23
-CH₃6.02
-C₂H₅5.97
-C(CH₃)₃5.99
-Cl3.82
-Br3.91
-I3.98
-OH3.27
-OCH₃6.62
-NH₂9.11
-N(CH₃)₂9.70
-NO₂1.61
-CN1.90
-CHO3.43
-COCH₃3.51

Note: pKa values are collated from various sources and may have slight variations depending on the experimental conditions.

Reactivity in Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the pyridine ring is significantly slower than on benzene and typically requires harsh reaction conditions.[2][3] The reaction generally proceeds at the 3-position (meta-position) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom.[4]

Nitration of Substituted Pyridines

Nitration is a classic example of an electrophilic aromatic substitution reaction. The yields of nitration products provide a practical measure of the relative reactivity of different substituted pyridines.

Table 3: Yields of 3-Nitropyridine Derivatives from the Nitration of Substituted Pyridines

SubstituentPositionProduct Yield (%)
-H3-6
2-CH₃3-17
3-CH₃3-62
4-CH₃3-24
3-Cl5-76
4-COCH₃3-83

Data from nitration with nitric acid in trifluoroacetic anhydride.[5] Higher yields for electron-donating groups (e.g., -CH₃) and meta-directing electron-withdrawing groups (e.g., -COCH₃) are observed.

The following diagram illustrates the general mechanism for the electrophilic nitration of pyridine, highlighting the preferential attack at the 3-position.

Electrophilic_Nitration_of_Pyridine Pyridine Pyridine Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Pyridine->Nitronium Reaction Intermediate_3_attack σ-complex (Attack at C3) (More Stable) Nitronium->Intermediate_3_attack Favored Intermediate_2_attack σ-complex (Attack at C2/C6) (Less Stable) Nitronium->Intermediate_2_attack Disfavored Intermediate_4_attack σ-complex (Attack at C4) (Less Stable) Nitronium->Intermediate_4_attack Disfavored Deprotonation -H⁺ Intermediate_3_attack->Deprotonation Product 3-Nitropyridine Deprotonation->Product

Electrophilic nitration of pyridine proceeds preferentially at the 3-position.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a characteristic reaction of electron-deficient aromatic rings like pyridine, especially when a good leaving group (e.g., a halide) is present at the 2- or 4-position.

Chichibabin Reaction

The Chichibabin reaction is a classic example of nucleophilic substitution on the pyridine ring, where an amino group is introduced, typically at the 2-position, by reacting with sodium amide (NaNH₂). The reactivity in this reaction is influenced by the electronic properties of the substituents.

Table 4: Yields of 2-Aminopyridine Derivatives from the Chichibabin-type Reaction

Pyridine DerivativeAmineProduct Yield (%)
Pyridinen-Butylamine93
3-Methylpyridinen-Butylamine90
4-Methylpyridinen-Butylamine91
3-Methoxypyridinen-Butylamine7 (at C2)
4-(dimethylamino)pyridinen-Butylamine95

Data from reaction with NaH and LiI in THF at 85°C.[2][6] This modified Chichibabin reaction shows high yields for various substituted pyridines.

The following diagram outlines the general workflow for a Chichibabin-type amination reaction.

Chichibabin_Workflow Start Start: Substituted Pyridine + Amine Reaction_Setup Reaction Setup: - Anhydrous THF solvent - NaH and LiI - Inert atmosphere (N₂ or Ar) Start->Reaction_Setup Heating Heating: - 65-85 °C Reaction_Setup->Heating Monitoring Reaction Monitoring: - TLC or LC-MS Heating->Monitoring Workup Aqueous Workup: - Quench with water - Extraction with organic solvent Monitoring->Workup Purification Purification: - Column chromatography or Crystallization Workup->Purification Product Final Product: 2-Aminopyridine derivative Purification->Product

General experimental workflow for the Chichibabin-type amination of pyridines.
Substitution of Halopyridines

The presence of a halogen at the 2- or 4-position of the pyridine ring greatly facilitates nucleophilic aromatic substitution. The reactivity of halopyridines is influenced by both the nature of the halogen (the leaving group) and the electronic effects of other substituents on the ring.

Table 5: Third-Order Rate Constants for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C

Substituent at C2Leaving GroupRate Constant (k₃) (M⁻²s⁻¹)
-CNI⁻2.1 x 10⁻²
-FI⁻4.3 x 10⁻⁴
-ClI⁻3.6 x 10⁻⁴
-BrBr⁻3.0 x 10⁻⁴
-II⁻2.0 x 10⁻⁴

Data from a kinetic study of nucleophilic aromatic substitution.[7] The cyano group significantly enhances the reaction rate due to its strong electron-withdrawing nature.

Experimental Protocols

General Procedure for the Nitration of Substituted Pyridines

Materials:

  • Substituted pyridine (1.0 eq)

  • Nitric acid (fuming, 1.1 eq)

  • Trifluoroacetic anhydride (TFAA, 3.0 eq)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the substituted pyridine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (3.0 eq) to the cooled solution.

  • In a separate flask, prepare the nitrating agent by carefully adding fuming nitric acid (1.1 eq) to a small amount of dichloromethane at 0 °C.

  • Add the prepared nitrating agent dropwise to the pyridine/TFAA solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Procedure for the Chichibabin-Type Amination of Substituted Pyridines

Materials:

  • Substituted pyridine (1.0 eq)

  • Primary amine (2.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq)

  • Lithium iodide (LiI, 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, sealed tube under an inert atmosphere (N₂ or Ar), add sodium hydride (3.0 eq) and lithium iodide (2.0 eq).

  • Add anhydrous THF, followed by the substituted pyridine (1.0 eq) and the primary amine (2.0 eq).

  • Seal the tube and heat the reaction mixture to 85 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.[2][6]

This guide provides a foundational understanding and quantitative data to aid in the selection and application of substituted pyridines in research and development. The provided experimental protocols offer a starting point for the synthesis and further functionalization of these important heterocyclic compounds.

References

Benchmarking 4-Hydroxy-2,3-dimethoxypyridine Against Known HDAC6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of 4-Hydroxy-2,3-dimethoxypyridine as a selective inhibitor of Histone Deacetylase 6 (HDAC6). Due to a lack of direct experimental data on the inhibitory activity of this compound, this document serves as a hypothetical benchmarking tool against established HDAC6 inhibitors. The provided experimental protocols and data presentation formats are intended to guide researchers in the potential evaluation of this and other novel compounds.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (IC50) of well-characterized HDAC6 inhibitors. A placeholder for this compound is included to illustrate how its experimental data would be presented.

CompoundTargetIC50 (nM)Selectivity Profile
This compound HDAC6 [Experimental Value] [To Be Determined]
Ricolinostat (ACY-1215)HDAC65Highly selective for HDAC6 over Class I HDACs.[1]
Tubastatin AHDAC615Highly selective for HDAC6.[1]
Nexturastat AHDAC65Over 190-fold selectivity over other HDACs.[2]
ACY-738HDAC61.760- to 1500-fold selectivity over Class I HDACs.[2]
HPOBHDAC656Over 30-fold selectivity over other HDACs.[2]

Mechanism of Action: Targeting the Catalytic Site

HDAC inhibitors typically function by chelating the zinc ion within the enzyme's active site, which is essential for the deacetylation reaction.[3] This interaction blocks the substrate from accessing the catalytic machinery, leading to an accumulation of acetylated proteins. For hydroxypyridine-based inhibitors, the hydroxyl and adjacent carbonyl groups on the pyridine ring are hypothesized to be crucial for coordinating with the zinc ion.

HDAC_Inhibition_Mechanism cluster_HDAC_Active_Site HDAC Active Site HDAC_Pocket Hydrophobic Channel Zinc_Ion Zn²⁺ Histone_Tail Acetylated Lysine (Substrate) Histone_Tail->Zinc_Ion Deacetylation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Zinc_Ion Chelation

Caption: Hypothetical mechanism of HDAC inhibition by this compound.

Experimental Protocols

To experimentally validate and benchmark this compound, a fluorometric in vitro enzymatic assay is recommended.

In Vitro Fluorometric HDAC6 Inhibition Assay

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HDAC6.

Materials and Reagents:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a lysine developer and a stop reagent like Trichostatin A)

  • Test compound (this compound)

  • Known HDAC6 inhibitor (e.g., Ricolinostat) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to create a range of test concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the appropriate wells:

      • Assay Buffer (for blank/no enzyme and 100% activity controls)

      • Diluted test compound solutions

      • Diluted positive control inhibitor

    • Add diluted recombinant HDAC6 enzyme to all wells except the "no enzyme" control wells.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells. The final reaction volume is typically 100 µL.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Development and Measurement:

    • Stop the enzymatic reaction by adding the developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for the fluorescent signal to develop.

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" control wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% activity" control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the workflow for determining the inhibitory potential of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Setup Add reagents and compounds to 96-well plate Compound_Prep->Plate_Setup Reagent_Prep Prepare HDAC6 enzyme and substrate solutions Reagent_Prep->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Development Add developer and measure fluorescence Incubation->Development Calc_Inhibition Calculate percent inhibition Development->Calc_Inhibition IC50_Determination Determine IC50 value from dose-response curve Calc_Inhibition->IC50_Determination

Caption: Workflow for in vitro HDAC6 inhibition assay.

References

Safety Operating Guide

Prudent Disposal of 4-Hydroxy-2,3-dimethoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Hydroxy-2,3-dimethoxypyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of analogous pyridine derivatives and other laboratory chemicals with similar functional groups.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate potential exposure risks. Based on the hazard profiles of structurally similar compounds, which indicate potential for skin and eye irritation, appropriate PPE is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.

Step 1: Waste Identification and Segregation

  • Labeling: Designate a specific, compatible, and sealable waste container for "this compound and related waste." The label should include the chemical name, hazard symbols (if known, otherwise use a general "hazardous waste" symbol), and the start date of waste accumulation.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, to prevent any adverse chemical reactions.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer any solid this compound into the designated waste container. Avoid creating dust. If the material is a fine powder, consider wetting it slightly with a suitable solvent (e.g., isopropanol) to minimize airborne particles, provided this is compatible with the final disposal method.

  • Liquid Waste: If the compound is in solution, pour the liquid waste into the designated container. Use a funnel to prevent spills.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent paper from spill clean-up, must also be placed in the hazardous waste container.

Step 3: Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor or the institution's environmental health and safety (EHS) office.

Step 4: Final Disposal

  • Storage: Keep the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Ensure that all institutional and regulatory requirements for waste manifest and labeling are met.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_waste Is the material designated for disposal? ppe->is_waste spill Accidental Spill? is_waste->spill No collect_solid Collect Solid Waste in Labeled, Sealed Container is_waste->collect_solid Yes (Solid) collect_liquid Collect Liquid Waste in Labeled, Sealed Container is_waste->collect_liquid Yes (Liquid) use Proceed with experiment spill->use No spill_procedure Follow Spill Procedure: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect and Decontaminate spill->spill_procedure Yes use->is_waste store Store Waste in Designated Secure Accumulation Area collect_solid->store collect_liquid->store collect_contaminated Collect Contaminated Materials (e.g., gloves, wipes) collect_contaminated->store spill_procedure->collect_contaminated disposal Arrange for Pickup by Licensed Waste Disposal Service store->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 4-Hydroxy-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary and Immediate Precautions

While specific toxicological data for 4-Hydroxy-2,3-dimethoxypyridine is limited, its structure as a substituted pyridine suggests that it should be handled as a potentially hazardous substance. Pyridine and its derivatives are often toxic, flammable, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, it is crucial to minimize exposure by using appropriate personal protective equipment and engineering controls.

In the event of exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Usage
Eye and Face Protection Tightly fitting safety goggles or a face shieldMust be worn at all times in the laboratory to protect against splashes.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Butyl rubber) and a flame-retardant, chemically impervious lab coatInspect gloves for tears or punctures before each use. A fully buttoned lab coat should be worn to protect skin.
Respiratory Protection Certified chemical fume hoodAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges may be necessary.[2]
Footwear Closed-toe, chemical-resistant shoesStandard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

1. Preparation and Engineering Controls:

  • Ventilation: Ensure that a certified chemical fume hood is operational before beginning any work.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Materials: Gather all necessary equipment and reagents to avoid leaving the designated work area.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the solid compound within the chemical fume hood. Use appropriate tools to transfer the material to the reaction vessel, minimizing the creation of dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work area, including the balance and any contaminated equipment, with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including contaminated consumables, in a designated hazardous waste container.

  • Remove PPE: Remove gloves and lab coat before leaving the work area.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Locate Emergency Equipment prep1->prep2 prep3 Gather All Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh Compound in Fume Hood handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.